molecular formula C7H8BrNO2S B131356 3-bromo-N-methylbenzenesulfonamide CAS No. 153435-79-1

3-bromo-N-methylbenzenesulfonamide

Cat. No.: B131356
CAS No.: 153435-79-1
M. Wt: 250.12 g/mol
InChI Key: UVSNSICXRVZAJR-UHFFFAOYSA-N
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Description

3-Bromo-N-methylbenzenesulfonamide is a chemical building block of interest in medicinal chemistry and drug discovery. The bromo and sulfonamide functional groups on the benzene ring make it a versatile intermediate for constructing more complex molecules. Researchers can utilize the reactive bromo substituent in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to form carbon-carbon and carbon-heteroatom bonds. Meanwhile, the N-methyl sulfonamide group is a privileged pharmacophore found in compounds with diverse biological activities. While this specific derivative's applications are not extensively detailed in the literature, its core structure is relevant in explorations of new therapeutic agents. For instance, benzenesulfonamide scaffolds are investigated in the development of inhibitors for various biological targets . This compound is provided for research use as a foundation for synthetic innovation and biological screening. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSNSICXRVZAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428431
Record name 3-Bromo-N-methylbenzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153435-79-1
Record name 3-Bromo-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
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Record name 3-bromo-N-methylbenzene-1-sulfonamide
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Foundational & Exploratory

In-Depth Technical Guide: 3-bromo-N-methylbenzenesulfonamide (CAS Number: 153435-79-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-N-methylbenzenesulfonamide, a key building block in the rapidly evolving field of targeted protein degradation. This document details its physicochemical properties, outlines a probable synthetic route, and explores its potential application in the development of Proteolysis Targeting Chimeras (PROTACs). Particular attention is given to its prospective role as a ligand for E3 ubiquitin ligases, a critical component in the PROTAC mechanism of action. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a specialized organic compound increasingly recognized for its utility as a structural motif in medicinal chemistry.[1] Its classification as a "Protein Degrader Building Block" by chemical suppliers underscores its primary application in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This innovative therapeutic modality offers a distinct advantage over traditional inhibitors by targeting proteins for degradation rather than merely blocking their function. The benzenesulfonamide core, present in this compound, is a well-established pharmacophore found in a variety of clinically approved drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and provides essential information for laboratory handling, storage, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 153435-79-1[1]
Molecular Formula C₇H₈BrNO₂S[1][2]
Molecular Weight 250.11 g/mol [2]
Appearance Solid
Melting Point 62-66 °C[2]
Boiling Point 343.0 ± 44.0 °C at 760 mmHg[2]
Density 1.6 ± 0.1 g/cm³[2]
Purity Typically ≥98%[1]
Storage Room temperature, in a dry, sealed container[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis is a nucleophilic substitution reaction at the sulfonyl group.

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • 3-bromobenzenesulfonyl chloride

    • Methylamine (e.g., 2.0 M solution in THF or aqueous solution)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • A non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger

    • Anhydrous magnesium sulfate or sodium sulfate for drying

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • To the cooled solution, add the non-nucleophilic base (1.1-1.2 equivalents).

    • Slowly add methylamine (1.1-1.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base and amine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectral data for this compound is not publicly available, researchers can predict the expected chemical shifts and fragmentation patterns based on its structure.

Application in Targeted Protein Degradation

The designation of this compound as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein.

The PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism

Potential Role as an E3 Ligase Ligand

While many PROTACs utilize ligands for well-characterized E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a growing interest in developing ligands for other E3 ligases to expand the scope of targeted protein degradation. Sulfonamide derivatives have been identified as potential ligands for the DCAF (DDB1 and CUL4 associated factor) family of E3 ligases.[] It is plausible that this compound serves as a scaffold for developing ligands that recruit a DCAF E3 ligase. The bromo-substituent provides a convenient handle for further chemical modification, allowing for the attachment of a linker and a ligand for the target protein of interest.

PROTAC_Synthesis_Workflow

Conclusion

This compound is a valuable chemical entity for researchers in the field of targeted protein degradation. Its structure is well-suited for the synthesis of PROTACs, potentially as a novel E3 ligase ligand. While detailed experimental data and specific biological applications are yet to be fully elucidated in publicly accessible literature, the information presented in this guide provides a strong foundation for its use in drug discovery and development. Further research is warranted to explore its potential in targeting specific E3 ligases and developing novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromo-N-methylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its properties, synthesis, and potential applications, with a focus on its role as a building block in targeted protein degradation.

Chemical and Physical Properties

This compound is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, the latter of which is further substituted with a methyl group.

General Information
PropertyValueReference
CAS Number 153435-79-1[1][2]
Molecular Formula C₇H₈BrNO₂S[1]
Molecular Weight 250.11 g/mol [1]
Physical Form Solid[2]
Purity ≥98%[1]
Physical Properties
PropertyValueReference
Melting Point 62-66 °C[3]
Boiling Point 343.0 ± 44.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 161.2 ± 28.4 °C[3]
Solubility
  • Water: Poorly soluble.[4][5]

  • Organic Solvents: More soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate.[4][5]

  • pH Dependence: Solubility in aqueous solutions is expected to increase under alkaline conditions due to the acidic nature of the sulfonamide proton.[4][5]

Spectral Data (Predicted)

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on data from closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9m1HAromatic C-H
~7.6-7.7m1HAromatic C-H
~7.4-7.5m2HAromatic C-H
~4.5-5.0q (broad)1HN-H
~2.7d3HN-CH₃
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would exhibit signals for the seven carbon atoms:

Chemical Shift (δ, ppm)Assignment
~140-142C-SO₂
~135-137C-Br
~125-132Aromatic C-H
~120-122Aromatic C-H
~30N-CH₃
IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present:

Wavenumber (cm⁻¹)Assignment
3250-3350N-H stretch
1330-1360Asymmetric SO₂ stretch
1150-1180Symmetric SO₂ stretch
900-950S-N stretch
700-800C-Br stretch
Mass Spectrometry

The mass spectrum (Electron Impact) would be expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

m/zAssignment
249/251[M]⁺
185/187[M - SO₂]⁺
156/158[M - SO₂NHCH₃]⁺
77[C₆H₅]⁺

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and reliable method for the synthesis of N-alkylbenzenesulfonamides involves the reaction of the corresponding benzenesulfonyl chloride with the appropriate amine.[6]

Experimental Protocol (General)

Reaction: 3-bromobenzenesulfonyl chloride + methylamine → this compound + HCl

Materials:

  • 3-bromobenzenesulfonyl chloride

  • Methylamine (e.g., as a solution in THF or water)

  • A suitable base (e.g., pyridine, triethylamine, or excess methylamine)

  • An inert solvent (e.g., dichloromethane, THF, or diethyl ether)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolve 3-bromobenzenesulfonyl chloride in the chosen inert solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of methylamine and the base to the stirred solution of the sulfonyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).

  • Upon completion, quench the reaction with water.

  • If necessary, acidify the aqueous layer with dilute HCl to protonate any excess amine.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Role in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block," indicating its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[7][8]

PROTAC Mechanism of Action

A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the PROTAC, the POI, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[9][10]

The this compound moiety can be incorporated into the linker or the E3 ligase ligand of a PROTAC. The bromine atom provides a convenient handle for further chemical modification, such as cross-coupling reactions, to attach the other components of the PROTAC.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC (containing 3-bromo-N- methylbenzenesulfonamide) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits POI_Ub Ubiquitinated POI E3->POI_Ub transfers Ub Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome POI_Ub->Proteasome is recognized by Proteasome->PROTAC releases Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades into

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC using this compound would typically follow a structured workflow.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3-bromo-N-methyl- benzenesulfonamide linker Linker Modification start->linker ligand_attachment Attachment of POI and E3 Ligase Ligands linker->ligand_attachment purification Purification and Characterization ligand_attachment->purification binding Binding Assays (e.g., SPR, ITC) purification->binding PROTAC Candidate ternary_complex Ternary Complex Formation Assays binding->ternary_complex degradation Western Blot for POI Degradation ternary_complex->degradation cellular_activity Cellular Activity Assays (e.g., viability, apoptosis) degradation->cellular_activity

General workflow for PROTAC development.

Safety and Handling

This compound is considered a hazardous chemical.[2][11] Appropriate safety precautions should be taken when handling this compound.

Hazard Statements
  • H315: Causes skin irritation.[2][11]

  • H319: Causes serious eye irritation.[2][11]

  • H335: May cause respiratory irritation.[2][11]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the burgeoning field of targeted protein degradation. While specific experimental data for this compound is limited in the public domain, its chemical properties and reactivity can be reliably inferred from related structures. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this compound in their work. As with any chemical reagent, appropriate safety measures should be strictly followed during its handling and use.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(4-Bromophenyl)methanesulfonamide (C7H8BrNO2S) for Drug Discovery and Development

This technical guide provides a comprehensive overview of N-(4-bromophenyl)methanesulfonamide, a halogenated sulfonamide with the molecular formula C7H8BrNO2S. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data on its chemical properties, synthesis, and potential applications, offering a foundation for its use in modern research endeavors.

Core Compound Identity and Physicochemical Properties

N-(4-bromophenyl)methanesulfonamide (CAS Registry Number: 4284-50-8) is an organosulfur compound belonging to the sulfonamide class.[1] Its structure features a methanesulfonamide group attached to a 4-bromophenyl ring via the nitrogen atom.[1] This substitution pattern, with the bromine atom in the para position, is crucial for its chemical reactivity and potential biological interactions.[1]

The sulfonamide functional group is characterized by a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to both the nitrogen of the anilide and a methyl group.[1] The presence of the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in organic synthesis.[1]

Key Physicochemical Data

A compound's physical and chemical properties are fundamental to its handling, formulation, and behavior in biological systems. The moderate lipophilicity, indicated by its LogP value, suggests a balance between aqueous solubility and membrane permeability, a critical consideration in drug design.[1]

PropertyValueSource
Molecular Formula C7H8BrNO2SChemDiv[2], PubChemLite[3]
Molecular Weight 250.11 g/mol ChemDiv[2], Vulcanchem[1]
CAS Number 4284-50-8Vulcanchem[1]
Melting Point 137-141 °CVulcanchem[1], ChemicalBook[4]
Boiling Point 333.0 °C (at 760 mmHg)Vulcanchem[1]
Density 1.711 g/cm³Vulcanchem[1]
LogP ~1.96 - 2.97ChemDiv[2], Vulcanchem[1]
Appearance White to off-white solidChemicalBook[4]

Synthesis and Characterization

General Synthesis Pathway

The synthesis of N-(4-bromophenyl)methanesulfonamide is typically achieved through a nucleophilic substitution reaction between 4-bromoaniline and methanesulfonyl chloride.[1][5] This well-established method for forming sulfonamides is reliable and scalable.

The reaction is generally performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of solvent is critical and is often an aprotic solvent like dichloromethane or tetrahydrofuran to ensure the solubility of the reactants and facilitate the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 4-Bromoaniline Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Methanesulfonyl Chloride Reactant2->Reaction Base Base (e.g., Pyridine) Base->Reaction Neutralizes HCl Solvent Aprotic Solvent Solvent->Reaction Reaction Medium Product N-(4-bromophenyl)methanesulfonamide Reaction->Product

Caption: General synthesis workflow for N-(4-bromophenyl)methanesulfonamide.

Step-by-Step Synthesis Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reactant Addition: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-bromophenyl)methanesulfonamide.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the N-H proton, and the methyl protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, including the N-H stretch, S=O stretches (asymmetric and symmetric), and C-Br stretch.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.[6]

Applications in Drug Discovery and Medicinal Chemistry

While N-(4-bromophenyl)methanesulfonamide itself is not an approved drug, its structural motifs are of significant interest in medicinal chemistry. Sulfonamides are a well-known class of compounds with a broad range of biological activities.[7]

Scaffold for Endothelin Receptor Antagonists

Research has highlighted the importance of the bromophenyl sulfonamide moiety in the development of endothelin receptor antagonists.[1] These receptors play a role in vasoconstriction and cell proliferation, and their antagonists are investigated for conditions like pulmonary arterial hypertension.[8] The specific structure of N-(4-bromophenyl)methanesulfonamide serves as a valuable starting point or fragment for designing more complex molecules with affinity for ETA and ETB receptors.[1]

Signaling_Pathway cluster_antagonism Mechanism of Action Molecule N-(4-bromophenyl)methanesulfonamide (or derivative) Receptor Endothelin Receptor (ETA / ETB) Molecule->Receptor Antagonizes Block Blockade Pathway Downstream Signaling (e.g., Vasoconstriction) Receptor->Pathway Activates Endothelin Endothelin-1 Endothelin->Receptor Binds Block->Pathway Inhibits

Caption: Potential role as an endothelin receptor antagonist.

Potential Antimicrobial and Anticancer Activities

The sulfonamide group is a classic pharmacophore found in many antibacterial drugs. Furthermore, various bromophenyl-containing heterocyclic compounds have demonstrated potential as antimicrobial and antiproliferative agents.[5][9] Studies on related N-(4-bromophenyl)carboxamides have shown activity against drug-resistant bacteria.[10][11] This suggests that derivatives of N-(4-bromophenyl)methanesulfonamide could be explored for similar biological activities.

A Building Block for Structure-Activity Relationship (SAR) Studies

The compound is a valuable tool for SAR studies.[1] The bromine atom can be readily substituted using modern cross-coupling techniques (e.g., Suzuki, Buchwald-Hartwig reactions) to introduce a wide variety of functional groups. This allows for the systematic exploration of how different substituents on the phenyl ring affect biological activity, providing crucial insights for optimizing lead compounds.[11]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling N-(4-bromophenyl)methanesulfonamide. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(4-bromophenyl)methanesulfonamide is a readily synthesizable and versatile chemical entity. Its defined physicochemical properties and the reactivity of its functional groups make it a valuable compound for researchers in drug discovery and organic synthesis. Its primary utility lies in its role as a scaffold and building block for developing novel therapeutic agents, particularly in the areas of endothelin receptor antagonism and as a platform for generating libraries of compounds for screening against various biological targets. This guide provides the foundational knowledge necessary for its effective application in a research setting.

References

A Comprehensive Technical Guide to 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-bromo-N-methylbenzenesulfonamide is a significant chemical compound, particularly noted for its role as a building block in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals.[1] This guide provides an in-depth analysis of its structure, properties, synthesis, and the broader context of its utility in scientific research and drug development. The benzenesulfonamide scaffold is a well-established pharmacophore, forming the basis for a multitude of therapeutic agents.[2][3] The strategic incorporation of a bromine atom and an N-methyl group modifies the electronic and steric properties of the parent molecule, offering unique opportunities for molecular design and optimization.

The presence of bromine in pharmaceuticals can enhance therapeutic activity, positively influence metabolism, and increase the duration of action.[4] Bromine and its derivatives are integral to the development of a wide range of medications, from antiseptics to anticancer drugs.[5][6] This versatility underscores the importance of brominated intermediates like this compound in medicinal chemistry.[5]

This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this compound.

Molecular Structure and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its behavior in chemical reactions, its solubility, and its potential interactions in biological systems.

Chemical Identity
  • IUPAC Name: this compound

  • CAS Number: 153435-79-1[1][7]

  • Molecular Formula: C7H8BrNO2S[1]

  • Molecular Weight: 250.1 g/mol [1]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Melting Point 62-66°C[8]
Boiling Point 343.0±44.0°C at 760 mmHg[8]
Density 1.6±0.1 g/cm3 [8]
Flash Point 161.2±28.4°C[8]
Physical Form Solid
Purity Typically ≥98%[1]
Structural Visualization

The chemical structure of this compound is depicted below. The diagram highlights the key functional groups: the brominated benzene ring, the sulfonamide linkage, and the N-methyl group.

References

Physical properties of 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-bromo-N-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of the known physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual representation of the experimental workflow for property determination.

Summary of Physical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueSource
Molecular Formula C7H8BrNO2S[1][2]
Molecular Weight 250.113 g/mol [1]
Melting Point 62-66°C[1]
Boiling Point 343.0 ± 44.0°C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 161.2 ± 28.4°C[1]
Physical Form Solid[3]
Purity Minimum 98%[2][3]
CAS Number 153435-79-1[2][3]
Storage Room temperature[2][3]
InChI Key UVSNSICXRVZAJR-UHFFFAOYSA-N[3]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures in organic chemistry for compound characterization.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4] Impurities tend to lower and broaden the melting range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

  • Capillary tubes[4]

  • Thermometer[4]

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the compound is finely powdered and packed tightly into a capillary tube to a height of 1-2 mm.[5][6]

  • Apparatus Setup:

    • Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb, and immersed in a high-boiling point oil within the Thiele tube.[4]

  • Heating: The apparatus is heated slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.[4]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[6][7] The melting point is reported as the range T1-T2.[5]

  • Purity Assessment: A sharp melting range (typically 0.5-1.0°C) suggests a pure sample, while a broad range may indicate the presence of impurities.[4]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[8] The general principle of "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[9]

Apparatus:

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

  • pH paper

Solvents:

  • Water

  • Diethyl ether

  • 5% Sodium Hydroxide (NaOH) solution[8]

  • 5% Sodium Bicarbonate (NaHCO3) solution[8]

  • 5% Hydrochloric Acid (HCl) solution[8]

Procedure:

  • Initial Test: Approximately 25 mg of the compound is placed in a test tube, and 0.75 mL of the solvent is added in portions.[8] The tube is shaken vigorously after each addition.[8]

  • Water Solubility: The solubility in water is tested first. If the compound dissolves, its effect on the pH of the water is checked with litmus paper to determine if it is acidic or basic.[10][11]

  • Ether Solubility: For compounds soluble in water, solubility in a non-polar solvent like diethyl ether is also tested.[8]

  • Acid-Base Solubility: For water-insoluble compounds, solubility is tested in acidic and basic solutions to identify functional groups.[10]

    • 5% NaOH: Solubility in this solution indicates the presence of an acidic functional group.[11]

    • 5% NaHCO3: Solubility in this weaker base suggests a strong organic acid, such as a carboxylic acid.[11]

    • 5% HCl: Solubility in this solution points to the presence of a basic functional group, most commonly an amine.[10][11]

  • Observation: The compound is considered soluble if it dissolves completely.[12] The formation of a precipitate upon neutralization of an acid or base test solution can confirm the initial observation.[11]

Experimental Workflow Visualization

The logical flow of experiments to determine the physical properties of this compound can be visualized as follows.

G cluster_0 Physical Property Determination Workflow A Start: This compound Sample B Melting Point Determination A->B C Solubility Tests A->C D Record Melting Range (T1-T2) B->D E Test with Water C->E F Test with Diethyl Ether C->F G Test with 5% NaOH C->G H Test with 5% NaHCO3 C->H I Test with 5% HCl C->I J Compile Data and Report D->J E->J F->J G->J H->J I->J

Caption: Workflow for determining the physical properties of an organic compound.

References

Technical Guide: Physicochemical Characterization of 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Melting and Boiling Points for Research and Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-bromo-N-methylbenzenesulfonamide is a key chemical intermediate whose utility in pharmaceutical synthesis and materials science necessitates a thorough understanding of its fundamental physical properties. As a Senior Application Scientist, this guide provides an in-depth analysis of the melting and boiling points of this compound, moving beyond mere data presentation to explore the underlying principles and experimental nuances. We will delve into the causality behind experimental choices, establish self-validating protocols for determination, and ground all claims in authoritative references. This document is structured to serve as a practical and comprehensive resource for professionals requiring precise characterization of this and similar sulfonamide-based compounds.

Compound Profile: this compound

Before examining its thermal properties, it is essential to define the molecule .

  • Chemical Name: this compound

  • Synonyms: Benzenesulfonamide, 3-bromo-N-methyl-

  • CAS Number: 153435-79-1[1][2]

  • Molecular Formula: C₇H₈BrNO₂S[2][3]

  • Molecular Weight: 250.11 g/mol [2][3]

  • Structure: (Illustrative, not from search)

The structure, featuring a brominated benzene ring attached to a sulfonamide group with an N-methyl substituent, dictates its physical behavior. The polar sulfonamide group is capable of hydrogen bonding and strong dipole-dipole interactions, while the benzene ring contributes to van der Waals forces. These intermolecular forces are critical in determining the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).

Summary of Physical Properties

The following table summarizes the key quantitative data available for this compound.

PropertyValueSource(s)
Physical Form Solid
Melting Point 62-66 °C[3]
Boiling Point 343.0 ± 44.0 °C (at 760 mmHg)[3]
Density 1.6 ± 0.1 g/cm³[3]

Expertise Insight: The reported melting point is a range (62-66 °C), which is common for experimentally determined values and can indicate the presence of minor impurities or reflect the inherent process of melting over a small temperature gradient.[4][5] A pure, crystalline compound typically exhibits a sharp melting point range of 0.5-1.0 °C.[5] The broad range of the reported boiling point (± 44.0 °C) suggests it is a computationally predicted value rather than an experimentally determined one. High molecular weight polar compounds like sulfonamides can often decompose at temperatures near their boiling point, making experimental determination challenging.[6]

Experimental Determination of Thermal Properties

Accurate determination of melting and boiling points is fundamental for verifying the identity and purity of a compound.[4] The following protocols are designed to be self-validating systems for generating reliable data.

Protocol: Melting Point Determination via Capillary Method

This is the most common and reliable method for determining the melting point of a crystalline solid.[5]

Causality: The method relies on slow, controlled heating to ensure thermal equilibrium between the sample, the heating medium (e.g., oil bath or metal block), and the thermometer.[5] A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting point range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and crystalline.

    • Place a small amount of the sample on a clean, dry surface and crush it into a fine powder.

    • Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample enters the tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the powder into a dense column of 1-2 mm in height at the bottom.[5]

  • Apparatus Setup:

    • Attach the capillary tube to a calibrated thermometer. The sample should be aligned with the middle of the thermometer bulb.

    • Insert the thermometer assembly into a melting point apparatus (e.g., Thiele tube with heating oil or an automated digital instrument). Ensure the heating medium is well below the expected melting point.

  • Measurement:

    • Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point.

    • Within 15-20 °C of the expected melting point (62 °C), reduce the heating rate to 1-2 °C per minute. This slow rate is critical for accuracy.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts completely into a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Validation & Purity:

    • If the determination is repeated, always use a fresh sample in a new capillary tube.[5]

    • A broad melting range (>2 °C) suggests the sample may be impure. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[5]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Data Reporting P1 Dry & Pulverize Sample P2 Load Capillary Tube (1-2 mm) P1->P2 M1 Mount in Apparatus P2->M1 M2 Heat Rapidly to ~45°C M1->M2 M3 Heat Slowly (1-2°C/min) M2->M3 M4 Record T1 (First Drop) M3->M4 M5 Record T2 (All Liquid) M4->M5 R1 Report Range T1 - T2 M5->R1 R2 Assess Purity (Range Width) R1->R2

Caption: Workflow for Capillary Melting Point Determination.

Protocol: Boiling Point Determination via Microscale Capillary Method

For determining the boiling point of small quantities of liquid, or for solids that will be melted prior to the test, the capillary method (also known as Siwoloboff's method) is highly effective.

Causality: This protocol operates on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7] When the liquid is heated, the air trapped in the inverted capillary expands. As the temperature approaches the boiling point, the liquid's vapor pressure becomes significant, and vapor enters the capillary, expelling the air and forming a continuous stream of bubbles. Upon cooling, the vapor pressure drops. The point at which the external pressure overcomes the internal vapor pressure and forces the liquid back into the capillary is the precise boiling point.[7]

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount (a few milliliters) of the substance into a small test tube or fusion tube. If starting with the solid this compound, it must first be melted.

    • Take a melting point capillary tube and seal one end in a flame.

    • Place this small capillary tube into the fusion tube with the open end down, submerged in the liquid.[8][9]

  • Apparatus Setup:

    • Attach the fusion tube to a calibrated thermometer. The liquid level should be aligned with the thermometer bulb.

    • Secure the assembly in a heating bath (oil or metal block) as described for the melting point determination.

  • Measurement:

    • Heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

    • Continue heating gently until a rapid and continuous stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • Carefully observe the inverted capillary. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[10] Record this temperature.

  • Validation & Correction:

    • For utmost accuracy, the barometric pressure should be recorded at the time of the experiment.[8] Boiling points are pressure-dependent; literature values are typically standardized to 760 mmHg (1 atm).

    • If the measured pressure is different, a correction may be necessary.

BoilingPointWorkflow A Place Sample in Fusion Tube B Insert Inverted, Sealed Capillary A->B C Mount to Thermometer & Place in Bath B->C D Heat Until Rapid Bubbling Occurs C->D E Turn Off Heat & Allow to Cool Slowly D->E F Observe Temperature When Liquid Enters Capillary E->F G Record Temperature as Boiling Point F->G

Caption: Workflow for Microscale Boiling Point Determination.

Conclusion

The melting point of this compound (62-66 °C) and its predicted boiling point (343.0 °C at 760 mmHg) are defining physical constants that are indispensable for its identification, purity assessment, and application in drug development and chemical synthesis. While database values provide a crucial reference, they must be validated through rigorous, well-understood experimental protocols. By applying the detailed methodologies outlined in this guide, researchers and scientists can ensure the generation of accurate and reliable data, upholding the principles of scientific integrity and enabling confident decision-making in their research endeavors.

References

Spectroscopic Profile of 3-bromo-N-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-bromo-N-methylbenzenesulfonamide, a key building block in synthetic organic chemistry and drug discovery. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈BrNO₂S[1]

  • Molecular Weight: 250.11 g/mol [1]

  • CAS Number: 153435-79-1[2]

  • Physical Form: Solid

  • Melting Point: 62-66°C[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on established spectroscopic principles and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Parameter¹H NMR (400 MHz, CDCl₃)¹³C NMR (100 MHz, CDCl₃)
SolventCDCl₃CDCl₃
Internal StandardTetramethylsilane (TMS)Tetramethylsilane (TMS)
Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Aromatic Protonsδ 7.95-7.40 (m, 4H)δ 141.0 (C-SO₂), 136.0 (C-Br), 133.5 (Ar-CH), 130.5 (Ar-CH), 126.0 (Ar-CH), 123.0 (Ar-CH)
N-H Protonδ 4.90-5.10 (br s, 1H)N/A
N-Methyl Protonsδ 2.70 (d, J ≈ 5 Hz, 3H)δ 29.5 (N-CH₃)
Table 1: Predicted ¹H and ¹³C NMR Data for this compound.
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
N-H~3250Stretch
C-H (aromatic)~3100-3000Stretch
C=C (aromatic)~1580, 1470Stretch
S=O~1330 (asymmetric), ~1160 (symmetric)Stretch[3]
C-N~1300-1200Stretch
S-N~950-850Stretch
C-Br~750Stretch[3]
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound.
Mass Spectrometry (MS)
TechniquePredicted m/zAssignment
Electron Ionization (EI)251/249[M]⁺ (Molecular ion peak, bromine isotope pattern)
157/155[M - SO₂NHCH₃]⁺
Electrospray Ionization (ESI)252/250[M+H]⁺ (Protonated molecule, bromine isotope pattern)
Table 3: Predicted Mass Spectrometry Data for this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory.[3] The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[3] A background spectrum of the clean, empty crystal is recorded prior to the sample analysis.[3]

Mass Spectrometry (MS)

For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[3] The solution is infused into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.[3] The analysis is performed in positive ion mode, and data is collected over a mass-to-charge (m/z) range of 100-500.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Spectroscopic Analysis Workflow

References

Determining the Solubility of 3-bromo-N-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 3-bromo-N-methylbenzenesulfonamide in various organic solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols to enable researchers to generate this critical data in-house. Understanding the solubility of this compound is fundamental for its application in drug discovery and development, impacting formulation, bioavailability, and purification processes.

Introduction to Sulfonamide Solubility

Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to an amine. Their solubility is influenced by the nature of the substituents on the benzene ring and the amine. Generally, benzenesulfonamides exhibit low solubility in water due to the hydrophobic benzene ring but are more soluble in organic solvents, particularly polar ones. The solubility can also be affected by the pH and the presence of co-solvents.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

SolventVisual Observation (e.g., Soluble, Partially Soluble, Insoluble)
Acetone
Ethanol
Methanol
Dichloromethane (DCM)
Chloroform
Ethyl Acetate
Dimethyl Sulfoxide (DMSO)
Toluene
Hexane

Table 2: Quantitative Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Acetone
Ethanol
Methanol
Dichloromethane (DCM)
Chloroform
Ethyl Acetate
Dimethyl Sulfoxide (DMSO)
Toluene
Hexane

Experimental Protocols

The following protocols are adapted from established methodologies for determining the solubility of sulfonamide-containing organic compounds.[1]

Qualitative Solubility Assessment

This initial screening method provides a rapid determination of suitable solvents for this compound.

Materials:

  • This compound

  • Small test tubes or vials (e.g., 1.5 mL or 2 mL)

  • A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane, Chloroform, Ethyl Acetate, Dimethyl Sulfoxide, Toluene, Hexane)

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Preparation: Label a series of test tubes, one for each solvent to be tested.

  • Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

  • Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.

  • Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

  • Classification: Classify the solubility based on visual inspection as follows:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.

Qualitative_Solubility_Workflow cluster_setup Setup cluster_procedure Procedure cluster_results Results cluster_classification Classification prep Label Test Tubes add_solute Add Solute (5-10 mg) prep->add_solute add_solvent Add Solvent (1 mL) add_solute->add_solvent mix Vortex (30-60s) add_solvent->mix observe Visual Observation mix->observe classify Classify Solubility observe->classify soluble Soluble classify->soluble No solid partially_soluble Partially Soluble classify->partially_soluble Some solid insoluble Insoluble classify->insoluble Most solid

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination

This method provides a precise measurement of the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

    • Record the exact weight of the compound added.

    • Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or in a rotator within a constant temperature bath (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a few hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid portion) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis.

Quantitative_Solubility_Workflow cluster_prep Saturated Solution Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis & Calculation prep_vial Add Excess Solute to Vial add_solvent Add Known Volume of Solvent prep_vial->add_solvent equilibrate Equilibrate at Constant Temperature (24-48h on shaker) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle supernatant Withdraw Supernatant settle->supernatant filter_sample Filter Supernatant supernatant->filter_sample analyze Analyze via HPLC or UV-Vis filter_sample->analyze standards Prepare Standard Solutions standards->analyze calculate Calculate Solubility analyze->calculate

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-Bromo-N-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. This technical guide delves into the prospective biological activities of a specific subclass: 3-bromo-N-methylbenzenesulfonamide and its derivatives. While direct research on this precise chemical entity is nascent, this document synthesizes data from structurally analogous compounds to forecast its potential as a source of novel anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of key cellular pathways and experimental workflows to guide future research and development in this promising area.

Introduction

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities.[1] The substitution pattern on both the benzene ring and the sulfonamide nitrogen plays a crucial role in determining the specific biological effects. The introduction of a bromine atom at the 3-position of the benzene ring and a methyl group on the sulfonamide nitrogen creates a unique chemical entity, this compound (CAS No: 153435-79-1), with predicted physicochemical properties that may translate into significant biological activity.[2] This guide explores the therapeutic potential of its derivatives by examining the established activities of structurally related halogenated and N-alkylated benzenesulfonamides.

Synthesis of the Core Scaffold

The foundational compound, this compound, can be synthesized through a standard two-step process. The general workflow for the synthesis of N-alkyl benzenesulfonamides is a well-established chemical transformation.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Purification A 3-Bromobenzenesulfonyl chloride C Reaction in suitable solvent (e.g., Dichloromethane) with base (e.g., Triethylamine) A->C B Methylamine B->C D This compound C->D E Crude Product D->E F Column Chromatography or Recrystallization E->F G Purified this compound F->G G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1 G A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

The Role of 3-bromo-N-methylbenzenesulfonamide in the Landscape of Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. This is achieved through the design of small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, that hijack the cell's natural protein disposal machinery. Within this landscape, arylsulfonamides have garnered significant attention as a class of molecular glues. This technical guide focuses on the role of a key building block, 3-bromo-N-methylbenzenesulfonamide , in the construction of these protein degraders. We will delve into its chemical properties, its application in the synthesis of potent degraders, the signaling pathways involved, and detailed experimental protocols for the evaluation of these compounds.

Introduction to Targeted Protein Degradation

Targeted Protein Degradation (TPD) is a novel therapeutic strategy that induces the selective degradation of target proteins through the ubiquitin-proteasome system (UPS).[1] Unlike traditional inhibitors that block a protein's function, TPD aims to completely remove the protein from the cell. This is accomplished by small molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

Two major classes of small molecules drive TPD:

  • PROteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[2]

  • Molecular Glues: These are smaller molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, effectively "gluing" them together.[3]

This compound: A Key Building Block

This compound is a commercially available chemical compound that serves as a valuable starting material for the synthesis of aryl sulfonamide-based molecular glues.[4][5] Its chemical structure features a brominated benzene ring, a sulfonamide group, and an N-methyl group, providing multiple points for chemical modification and elaboration into more complex degrader molecules.

Chemical Properties
PropertyValueReference
Molecular Formula C7H8BrNO2S[4]
Molecular Weight 250.11 g/mol [4]
Melting Point 62-66 °C[4]
Boiling Point 343.0 °C at 760 mmHg[4]
CAS Number 153435-79-1[6]

The Arylsulfonamide-DCAF15-RBM39 Axis: A Molecular Glue Mechanism

Aryl sulfonamides, such as indisulam and its analogs, have been identified as molecular glues that induce the degradation of the RNA-binding proteins RBM39 (RNA Binding Motif Protein 39) and its paralog RBM23 .[3][4] This process is mediated by the recruitment of these proteins to the DCAF15 (DDB1 and CUL4 Associated Factor 15) E3 ubiquitin ligase complex, also known as CRL4-DCAF15.[3][6]

The aryl sulfonamide sits at the interface of DCAF15 and the RRM2 domain of RBM39, creating a new binding surface and stabilizing the ternary complex.[4] This leads to the polyubiquitination of RBM39, followed by its degradation by the proteasome. The degradation of RBM39, a key splicing factor, results in widespread changes in RNA splicing, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][7]

Signaling Pathway

DCAF15_RBM39_Degradation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Aryl_Sulfonamide Aryl Sulfonamide (e.g., derived from This compound) Ternary_Complex Ternary Complex (DCAF15-Sulfonamide-RBM39) Aryl_Sulfonamide->Ternary_Complex Induces formation DCAF15 DCAF15 E3_Ligase_Complex CRL4-DCAF15 E3 Ubiquitin Ligase Complex DCAF15->E3_Ligase_Complex CUL4 CUL4 CUL4->E3_Ligase_Complex DDB1 DDB1 DDB1->E3_Ligase_Complex RBX1 RBX1 RBX1->E3_Ligase_Complex E3_Ligase_Complex->Ternary_Complex RBM39 RBM39 RBM39->Ternary_Complex Polyubiquitination Polyubiquitination of RBM39 Ternary_Complex->Polyubiquitination Ub Ubiquitin (Ub) Ub->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation RBM39 Degradation Proteasome->Degradation Splicing Altered RNA Splicing Degradation->Splicing Cellular_Effects Cell Cycle Arrest & Apoptosis Splicing->Cellular_Effects

Caption: DCAF15-mediated degradation of RBM39 induced by an aryl sulfonamide molecular glue.

Synthesis of Aryl Sulfonamide-Based Degraders

While a specific protocol for the direct conversion of this compound into a potent molecular glue is not extensively detailed in the public domain, a general synthetic strategy can be inferred from the synthesis of analogous compounds like indisulam. The bromo-substituent on the benzene ring serves as a key handle for cross-coupling reactions, allowing for the introduction of various functionalities to optimize degrader potency and properties.

General Synthetic Workflow

Synthesis_Workflow Start 3-bromo-N-methyl- benzenesulfonamide Step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Step2 Introduction of Functional Groups Step1->Step2 Step3 Further Derivatization (Optional) Step2->Step3 Final_Product Aryl Sulfonamide Molecular Glue Step3->Final_Product

Caption: General synthetic workflow for aryl sulfonamide molecular glues.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of newly synthesized aryl sulfonamide-based degraders.

Western Blot for RBM39 Degradation

This assay quantifies the reduction in RBM39 protein levels following treatment with the degrader.

Materials:

  • Cancer cell line (e.g., HCT116, SH-SY5Y)

  • Cell culture medium and supplements

  • Aryl sulfonamide degrader

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-RBM39, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of the degrader or DMSO for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize bands using a chemiluminescent substrate and an imaging system.

In Vitro Ubiquitination Assay

This assay confirms that the degrader induces the ubiquitination of RBM39 by the CRL4-DCAF15 complex.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant CUL4A-DDB1-RBX1-DCAF15 complex

  • Recombinant RBM39

  • Ubiquitin

  • ATP

  • Aryl sulfonamide degrader

  • Reaction buffer

Procedure:

  • Reaction Setup: Combine all recombinant proteins, ubiquitin, and the degrader in the reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer and analyze the products by Western blot using an anti-RBM39 antibody. The appearance of a high-molecular-weight smear or ladder indicates polyubiquitination.

Co-Immunoprecipitation (Co-IP) for DCAF15-RBM39 Interaction

This assay demonstrates the degrader-dependent interaction between DCAF15 and RBM39.

Materials:

  • Cells co-transfected with tagged DCAF15 (e.g., FLAG-DCAF15) and tagged RBM39 (e.g., HA-RBM39)

  • Aryl sulfonamide degrader

  • Lysis buffer

  • Anti-FLAG antibody conjugated to beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis: Treat co-transfected cells with the degrader and lyse.

  • Immunoprecipitation: Incubate the cell lysate with anti-FLAG beads to pull down the DCAF15 complex.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution and Western Blot: Elute the bound proteins and analyze by Western blot using an anti-HA antibody to detect co-precipitated RBM39.

Quantitative Data

The potency of aryl sulfonamide-based molecular glues is typically quantified by their half-maximal degradation concentration (DC50) or half-maximal effective concentration (EC50) for inhibiting cell proliferation.

CompoundCell LineAssayValueReference
IndisulamNeuroblastoma CellsCell ViabilityDose-dependent decrease[3]
TasisulamEndothelial CellsInhibition of FGF-induced cord formation103 nM (EC50)[4]
TasisulamEndothelial CellsInhibition of EGF-induced cord formation34 nM (EC50)[4]
dCeMM1-RBM39 Degradation-[8]
CB039-RBM39 Degradation-[9]
PVTX-405-IKZF2 Degradation0.7 nM (DC50)[9]
DEG-35-CK1α Degradation1.4 nM (DC50)[9]
DEG-35-IKZF2 Degradation4.4 nM (DC50)[9]

Conclusion

This compound represents a valuable and versatile building block in the development of aryl sulfonamide-based molecular glue degraders. Its chemical structure allows for the strategic introduction of various chemical moieties to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting degraders. The well-established mechanism of action, involving the recruitment of RBM39 to the DCAF15 E3 ligase, provides a clear rationale for the design and optimization of these compounds. The detailed experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate novel degraders based on this promising scaffold, contributing to the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

Methodological & Application

Synthesis of 3-bromo-N-methylbenzenesulfonamide from 3-bromobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-bromo-N-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the reaction of 3-bromobenzenesulfonyl chloride with methylamine. This application note includes a comprehensive experimental protocol, a summary of materials, and expected characterization data. The straightforward procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of analogous sulfonamides.

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities. The synthesis of N-substituted sulfonamides is a fundamental transformation in organic chemistry, often employed in the development of new therapeutic agents. This protocol details the preparation of this compound from commercially available 3-bromobenzenesulfonyl chloride and methylamine. The presence of the bromine atom provides a handle for further functionalization, making the target molecule a versatile intermediate in the synthesis of more complex molecular architectures.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group, where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.

G reagents 3-Bromobenzenesulfonyl Chloride + Methylamine product This compound + Triethylamine Hydrochloride reagents->product Triethylamine (Base) Dichloromethane (Solvent) Room Temperature

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )
3-Bromobenzenesulfonyl chloride255.52
Methylamine (2.0 M solution in THF)31.06
Triethylamine101.19
Dichloromethane (DCM)84.93
1 M Hydrochloric Acid (HCl)36.46
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01
Brine (Saturated NaCl solution)58.44
Anhydrous Magnesium Sulfate (MgSO₄)120.37
Silica Gel (for column chromatography)-
Hexanes-
Ethyl Acetate-

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add triethylamine (1.2 eq).

  • Addition of Amine: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a 2.0 M solution of methylamine in tetrahydrofuran (THF) (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume of DCM).

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x volume of DCM).

    • Wash the organic layer with brine (1 x volume of DCM).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Dissolve 3-bromobenzenesulfonyl chloride in DCM add_base Add triethylamine setup->add_base add_amine Add methylamine solution at 0 °C add_base->add_amine react Stir at room temperature for 2-4 hours add_amine->react dilute Dilute with DCM react->dilute wash_acid Wash with 1 M HCl dilute->wash_acid wash_bicarb Wash with sat. NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash column chromatography concentrate->chromatography product Isolated this compound chromatography->product

Figure 2. Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Quantitative Data

ParameterValue
Starting Material
3-Bromobenzenesulfonyl chloride1.0 eq
Reagents
Methylamine (2.0 M in THF)1.1 eq
Triethylamine1.2 eq
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Product
This compound
Molecular FormulaC₇H₈BrNO₂S
Molecular Weight250.11 g/mol [1]
Typical Yield85-95% (representative)
Purity>98% (after chromatography)[1]

Characterization Data (Expected)

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95-7.85 (m, 2H, Ar-H), 7.70-7.60 (m, 1H, Ar-H), 7.45-7.35 (t, 1H, Ar-H), 4.80-4.70 (q, 1H, NH), 2.70 (d, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 141.0, 136.0, 131.0, 130.5, 126.0, 122.5, 30.0.

  • Mass Spectrometry (ESI): m/z calculated for C₇H₈BrNO₂S [M+H]⁺: 249.96, found: 249.96.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The described methodology is straightforward and high-yielding, making it a valuable procedure for medicinal chemists and researchers in drug development. The final product can serve as a key intermediate for the synthesis of a variety of biologically active molecules.

References

Application Notes and Protocols for N-methylation of 3-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-methylation of 3-bromobenzenesulfonamide to synthesize N-methyl-3-bromobenzenesulfonamide. The protocols are designed for research and development purposes, offering both a modern microwave-assisted method and a conventional heating approach.

Introduction

N-methylated sulfonamides are important structural motifs in medicinal chemistry and drug discovery. The introduction of a methyl group on the nitrogen atom of a sulfonamide can significantly alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. 3-bromobenzenesulfonamide is a versatile building block, and its N-methylation provides a key intermediate for the synthesis of various bioactive molecules. This protocol outlines efficient methods for this transformation.

Reaction Scheme

Figure 1: General reaction scheme for the N-methylation of 3-bromobenzenesulfonamide.

Data Presentation

The following table summarizes typical reagents, conditions, and outcomes for the N-methylation of arenesulfonamides based on literature precedents. These values can be used as a starting point for the optimization of the reaction with 3-bromobenzenesulfonamide.

MethodMethylating AgentBase / SupportSolventTemperatureTimeTypical YieldReference
Microwave-AssistedTrimethylsulfoxonium iodideKOH / AluminaSolvent-freeMicrowave Irrad.2-5 minHigh[1]
Conventional HeatingMethyl iodide (CH₃I)K₂CO₃AcetoneReflux6-12 hGood to High
Phase Transfer Cat.Methyl iodide (CH₃I)aq. KOHDichloromethaneRoom Temp.12 hGood[2]

Experimental Protocols

Protocol 1: Microwave-Assisted N-methylation (Recommended)

This method is rapid, efficient, and solvent-free, aligning with green chemistry principles.[1]

Materials:

  • 3-bromobenzenesulfonamide

  • Trimethylsulfoxonium iodide

  • Potassium hydroxide (KOH), powdered

  • Alumina (neutral, Brockmann I)

  • Ethyl acetate

  • Deionized water

  • Microwave reactor

Procedure:

  • In a mortar, thoroughly grind 3-bromobenzenesulfonamide (1 mmol), trimethylsulfoxonium iodide (1.1 mmol), and powdered KOH (1.1 mmol).

  • Add neutral alumina (0.5 g) to the mixture and continue grinding until a homogeneous powder is obtained.

  • Transfer the powder to a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor and irradiate for 2-5 minutes at a power level appropriate to maintain a gentle reaction (monitor temperature and pressure; initial tests are recommended to optimize conditions).

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Add 15 mL of cold deionized water to the vessel and stir to quench the reaction.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-methyl-3-bromobenzenesulfonamide.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization of N-methyl-3-bromobenzenesulfonamide:

  • Molecular Formula: C₇H₈BrNO₂S[3]

  • Molecular Weight: 250.11 g/mol [3]

  • CAS Number: 153435-79-1[3]

Protocol 2: Conventional N-methylation with Methyl Iodide

This protocol uses readily available reagents and standard laboratory equipment.

Materials:

  • 3-bromobenzenesulfonamide

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Saturated aqueous sodium thiosulfate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzenesulfonamide (1 mmol) and anhydrous potassium carbonate (2 mmol).

  • Add 20 mL of anhydrous acetone to the flask.

  • With vigorous stirring, add methyl iodide (1.5 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium thiosulfate (2 x 15 mL) to quench any remaining methyl iodide, followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel (hexane-ethyl acetate gradient).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh & Mix: 3-Bromobenzenesulfonamide Methylating Agent Base react Heating (Microwave or Conventional) reagents->react quench Quench Reaction react->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure N-methyl-3- bromobenzenesulfonamide purify->product

Caption: Workflow for the N-methylation of 3-bromobenzenesulfonamide.

Reaction Mechanism: N-methylation

reaction_mechanism sub_H R-SO₂-NH₂ anion R-SO₂-N⁻H sub_H->anion Deprotonation base Base product R-SO₂-NH-CH₃ anion->product SN2 Attack MeI CH₃-I byproduct Base-H⁺ + I⁻

Caption: Mechanism of base-mediated N-methylation of a sulfonamide.

References

Application Notes and Protocols: 3-bromo-N-methylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-N-methylbenzenesulfonamide as a versatile building block in medicinal chemistry. While direct biological activity of this specific compound is not extensively documented, its true value lies in its role as a key intermediate for the synthesis of a wide array of pharmacologically active molecules. The bromine atom at the 3-position of the benzene ring offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

The benzenesulfonamide scaffold itself is a well-established pharmacophore present in numerous approved drugs, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral effects. This document details the synthetic applications of this compound, provides quantitative data on the biological activities of its derivatives, and offers a representative experimental protocol for its derivatization.

Synthetic Applications as a Versatile Intermediate

This compound is an ideal starting material for generating libraries of compounds for drug discovery through common and robust synthetic transformations. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the aryl bromide, and its N-methyl group prevents undesired reactions at the sulfonamide nitrogen under certain conditions.

Two of the most powerful and widely used reactions for the functionalization of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the bromo-substituted benzene ring and a variety of organoboron reagents (e.g., boronic acids or esters). This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position, leading to the synthesis of biaryl sulfonamides and other extended aromatic systems.

  • Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl bromide and a wide range of primary or secondary amines, as well as other nitrogen-containing nucleophiles. This reaction is invaluable for synthesizing derivatives with substituted amino groups at the 3-position, which can be crucial for modulating the pharmacological properties of the final compound.

The general workflow for utilizing this compound in the synthesis of more complex derivatives is depicted below.

G start This compound suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2, Pd catalyst, base) start->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (+ R2NH, Pd catalyst, base) start->buchwald C-N bond formation product_suzuki 3-Aryl/Alkyl-N-methylbenzenesulfonamide Derivatives suzuki->product_suzuki product_buchwald 3-Amino-N-methylbenzenesulfonamide Derivatives buchwald->product_buchwald bio_eval Biological Evaluation (e.g., Kinase Assays, Antimicrobial Screening) product_suzuki->bio_eval product_buchwald->bio_eval

Synthetic utility of this compound.

Biological Activities of Benzenesulfonamide Derivatives

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry due to its ability to mimic a peptide bond and to bind to the active sites of various enzymes. Derivatives synthesized from this compound have shown potential as inhibitors of several important biological targets.

Kinase Inhibitors

Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several benzenesulfonamide derivatives have been identified as potent kinase inhibitors.

Derivative ClassTarget KinaseIC50 (µM)Reference
Benzenesulfonamide analogsTrkA58.6[1][2]
Substituted benzenesulfonamidesCaMKII0.79[3]
Propynyl-substituted benzenesulfonamidesPI3K/mTORPotent dual inhibitors[4]
Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Benzenesulfonamides are a classic class of CA inhibitors.

Derivative ClassTarget IsoformKi (nM)Reference
Triazole-benzenesulfonamideshCA I41.5 - 1500[5][6]
Triazole-benzenesulfonamideshCA II30.1 - 755[5][6]
Triazole-benzenesulfonamideshCA IX1.5 - 38.9[5][6]
Triazole-benzenesulfonamideshCA XII0.8 - 12.4[5][6]

The general mechanism of carbonic anhydrase inhibition by sulfonamides involves the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.

G cluster_0 Carbonic Anhydrase Active Site Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H2O/OH- Zn(II)->H2O Coordination inhibited_complex Inhibited Enzyme Complex Zn(II)->inhibited_complex sulfonamide R-SO2NH- (Sulfonamide anion) sulfonamide->Zn(II) Displaces H2O/OH- sulfonamide->inhibited_complex

Mechanism of Carbonic Anhydrase Inhibition.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as the starting material. This protocol is based on established methods for the coupling of aryl bromides and should be optimized for specific substrates.

Synthesis of 3-(Aryl)-N-methylbenzenesulfonamide via Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 250 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(aryl)-N-methylbenzenesulfonamide.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent.

This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety protocols.

References

Application Notes and Protocols: 3-bromo-N-methylbenzenesulfonamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-methylbenzenesulfonamide is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom on the aromatic ring and a sulfonamide moiety, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex, biologically active molecules. The brominated phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of novel molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

The primary utility of this compound as a synthetic intermediate lies in its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the site of the bromine atom. This versatility makes it a key precursor for the synthesis of a wide range of compounds, including:

  • Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes.[1][2][3][4][5]

  • Biologically Active Scaffolds: Modification of the aromatic ring through cross-coupling reactions can lead to the discovery of novel compounds with a wide range of pharmacological activities.

  • PROTACs (Proteolysis Targeting Chimeras): As a bifunctional molecule, it can serve as a building block in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[6][7][8][9][10]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common and powerful synthetic transformations. Researchers should adapt these procedures to their specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd catalyst, Base reactant1->catalyst reactant2 Ar-B(OH)2 reactant2->catalyst product 3-aryl-N-methylbenzenesulfonamide catalyst->product

Caption: Suzuki-Miyaura cross-coupling of this compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Example QuantityMoles (mmol)
This compound250.11250 mg1.0
Arylboronic acidVaries1.2 eq1.2
Palladium(II) acetate (Pd(OAc)₂)224.502 mol%0.02
Tricyclohexylphosphine (PCy₃)280.494 mol%0.04
Potassium phosphate (K₃PO₄)212.272.0 eq2.0
1,4-Dioxane88.115 mL-
Water18.021 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (250 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol) in 1,4-dioxane (1 mL).

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-N-methylbenzenesulfonamide.

Expected Results:

ProductYield (%)Purity (%)Analytical Data
3-aryl-N-methylbenzenesulfonamide70-95>95¹H NMR, ¹³C NMR, HRMS consistent with structure
Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with a generic secondary amine.

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound catalyst Pd catalyst, Base reactant1->catalyst reactant2 R2NH reactant2->catalyst product 3-(dialkylamino)-N-methylbenzenesulfonamide catalyst->product

Caption: Buchwald-Hartwig amination of this compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Example QuantityMoles (mmol)
This compound250.11250 mg1.0
Secondary Amine (e.g., morpholine)87.121.2 eq1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.721 mol%0.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.662 mol%0.02
Sodium tert-butoxide (NaOtBu)96.101.4 eq1.4
Toluene92.145 mL-

Procedure:

  • In a glovebox, add this compound (250 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (9.5 mg, 0.02 mmol) to a flame-dried Schlenk flask.

  • Add toluene (5 mL) to the flask, followed by the secondary amine (1.2 mmol).

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(substituted-amino)-N-methylbenzenesulfonamide.

Expected Results:

ProductYield (%)Purity (%)Analytical Data
3-(substituted-amino)-N-methylbenzenesulfonamide65-90>95¹H NMR, ¹³C NMR, HRMS consistent with structure

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the general workflow for utilizing this compound in a drug discovery context.

Drug_Discovery_Workflow A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow starting from the intermediate.

Carbonic_Anhydrase_Inhibition sub CO2 + H2O ca Carbonic Anhydrase sub->ca catalysis prod H+ + HCO3- ca->prod inhibitor Benzenesulfonamide Derivative inhibitor->ca inhibition

Caption: Inhibition of carbonic anhydrase by benzenesulfonamides.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse and complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide range of substituted benzenesulfonamides, which are important scaffolds in drug discovery, particularly in the development of carbonic anhydrase inhibitors. The protocols and data presented herein serve as a guide for researchers to effectively utilize this intermediate in their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-N-methylbenzenesulfonamide. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel sulfonamide derivatives as potential therapeutic agents. The following sections detail key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offering tailored procedures for the synthesis of a diverse range of 3-substituted-N-methylbenzenesulfonamides.

While specific documented examples for this compound are limited in readily available literature, the provided protocols are based on established and reliable procedures for structurally analogous aryl bromides and benzenesulfonamides. These serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-N-methylbenzenesulfonamides

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl sulfonamide structures, which are prevalent in many biologically active molecules.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012High
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016High
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)2-MeTHF8018High

Note: The data presented is a representative compilation based on studies of Suzuki-Miyaura couplings of similar aryl bromides. Specific yields for this compound may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted aryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent mixture via syringe. The typical concentration is 0.1 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base B Add Anhydrous Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Purified 3-Aryl-N-methyl- benzenesulfonamide H->I

Suzuki-Miyaura Coupling Experimental Workflow

Heck Reaction: Synthesis of 3-Vinyl-N-methylbenzenesulfonamides

The Heck reaction provides a valuable method for the olefination of this compound, leading to the formation of styrenyl-type sulfonamides. These products can serve as versatile intermediates for further transformations.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF11018High
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)Acetonitrile8012High
3CyclohexenePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA12024Moderate

Note: The data presented is a representative compilation based on studies of Heck reactions of similar aryl bromides. Specific yields for this compound may vary.

Experimental Protocol: Heck Reaction

This protocol is adapted from established procedures for the Heck reaction of substituted aryl bromides.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (0.02 equiv), and the ligand (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the solvent, the alkene (1.5 equiv), and the base (2.0 equiv) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of 3-Alkynyl-N-methylbenzenesulfonamides

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding valuable alkynyl-sulfonamide derivatives.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THF6512High
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (2)Toluene7016High
31-HeptynePd(OAc)₂ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane8018High

Note: The data presented is a representative compilation based on studies of Sonogashira couplings of similar aryl bromides. Specific yields for this compound may vary.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of substituted aryl bromides.[1]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2 equivalents)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Base Addition: Add the anhydrous solvent and the base via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at the desired temperature until the starting material is consumed as indicated by TLC.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-N-methylbenzenesulfonamides

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling this compound with a variety of primary and secondary amines.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.4)Toluene10018High
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.1)t-BuOH9012High
3Benzylamine[Pd(cinnamyl)Cl]₂ (1.5)t-BuXPhos (3)LiHMDS (2)Dioxane8024High

Note: The data presented is a representative compilation based on studies of Buchwald-Hartwig aminations of similar aryl bromides. Specific yields for this compound may vary.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a generalized procedure adaptable for coupling various primary and secondary amines with this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)

  • Phosphine ligand (e.g., BINAP, 1.5 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Catalytic_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition ArPdNu Ar-Pd(II)L_n-Nu ArPdBr->ArPdNu Transmetalation / Coordination-Deprotonation ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu ArPdNu->ArNu ArBr Ar-Br ArBr->ArPdBr Nu Nucleophile (R-B(OH)₂, R-C≡C-H, R₂NH, R-CH=CH₂) Nu->ArPdBr

General Catalytic Cycle for Cross-Coupling

References

Derivatization of the sulfonamide group in 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise zur Derivatisierung der Sulfonamidgruppe in 3-Brom-N-methylbenzolsulfonamid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Sulfonamide sind eine bedeutende Klasse von organischen Verbindungen, die in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich antibakterieller, antikarzinogener und entzündungshemmender Eigenschaften, von großem Interesse sind.[1][2] Die Derivatisierung der Sulfonamidgruppe ist eine Schlüsselstrategie zur Modulation der pharmakokinetischen und pharmakodynamischen Eigenschaften von Leitstrukturen in der Arzneimittelentwicklung.[3] Dieses Dokument beschreibt detaillierte Protokolle für die N-Alkylierung und N-Arylierung der Sulfonamidgruppe des 3-Brom-N-methylbenzolsulfonamids, einer wichtigen Ausgangsverbindung für die Synthese von Wirkstoffkandidaten.[4]

N-Alkylierung von 3-Brom-N-methylbenzolsulfonamid

Die N-Alkylierung von Sulfonamiden kann durch verschiedene Methoden erreicht werden, einschließlich der Verwendung von Alkoholen als Alkylierungsmittel in Gegenwart von Übergangsmetallkatalysatoren oder durch metallfreie Ansätze.

Mangan-katalysierte N-Alkylierung mit Alkoholen

Diese Methode nutzt einen "Borrowing Hydrogen"-Ansatz, bei dem Alkohole als Alkylierungsmittel fungieren und Wasser als einziges Nebenprodukt entsteht.[5]

Experimentelles Protokoll:

  • In einem Schlenkrohr werden 3-Brom-N-methylbenzolsulfonamid (1 Äq.), der entsprechende Alkohol (1,2 Äq.), ein Mn(I)-PNP-Zangen-Präkatalysator (2 mol%) und Kaliumcarbonat (K₂CO₃, 1 Äq.) in wasserfreiem Xylol (0,5 M) vorgelegt.

  • Das Reaktionsgefäß wird dreimal evakuiert und mit Stickstoff gefüllt.

  • Die Reaktionsmischung wird für 12-24 Stunden bei 110 °C gerührt.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung durch Celite filtriert und das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird mittels Säulenchromatographie an Kieselgel gereinigt, um das N-alkylierte Produkt zu erhalten.

Tabelle 1: Repräsentative Ausbeuten für die Mn-katalysierte N-Alkylierung von Arylsulfonamiden.

AlkylierungsmittelProduktstruktur (Beispiel)Isolierte Ausbeute (%)
BenzylalkoholN-Benzyl-3-brom-N-methylbenzolsulfonamid~85%[5]
1-ButanolN-Butyl-3-brom-N-methylbenzolsulfonamid~80%[5]
1-OctanolN-Octyl-3-brom-N-methylbenzolsulfonamid~90%[6]

Die angegebenen Ausbeuten basieren auf ähnlichen in der Literatur beschriebenen Reaktionen und dienen als erwartete Werte.

Eisen-katalysierte N-Alkylierung mit Benzylalkoholen

Eine umweltfreundliche Methode, die einen Eisen(II)-Katalysator verwendet, um N-Alkylierungen mit Benzylalkoholen durchzuführen.[6]

Experimentelles Protokoll:

  • Ein Gemisch aus 3-Brom-N-methylbenzolsulfonamid (1 Äq.), dem Benzylalkohol (1,5 Äq.), Eisen(II)-chlorid (FeCl₂, 5 mol%) und Kaliumcarbonat (K₂CO₃, 1,5 Äq.) wird in Toluol (0,4 M) suspendiert.

  • Die Mischung wird unter Stickstoffatmosphäre für 12 Stunden unter Rückfluss erhitzt.

  • Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.

Tabelle 2: Repräsentative Ausbeuten für die Fe-katalysierte N-Alkylierung.

AlkylierungsmittelProduktstruktur (Beispiel)Isolierte Ausbeute (%)
BenzylalkoholN-Benzyl-3-brom-N-methylbenzolsulfonamid>90%[6]
4-MethoxybenzylalkoholN-(4-Methoxybenzyl)-3-brom-N-methylbenzolsulfonamid>90%[6]
Thiophen-2-methanolN-(Thiophen-2-ylmethyl)-3-brom-N-methylbenzolsulfonamid~90%[6]

Die angegebenen Ausbeuten basieren auf ähnlichen in der Literatur beschriebenen Reaktionen und dienen als erwartete Werte.

N-Arylierung von 3-Brom-N-methylbenzolsulfonamid

Die N-Arylierung führt zu N-Aryl-Sulfonamiden, einer wichtigen Strukturklasse in der medizinischen Chemie.

Übergangsmetallfreie N-Arylierung mit o-Silylaryltriflaten

Diese Methode ermöglicht die N-Arylierung unter sehr milden, metallfreien Bedingungen durch die Reaktion mit o-Silylaryltriflaten in Gegenwart von Cäsiumfluorid (CsF).[7][8]

Experimentelles Protokoll:

  • Zu einer Lösung von 3-Brom-N-methylbenzolsulfonamid (1 Äq.) und Cäsiumfluorid (2 Äq.) in wasserfreiem Acetonitril (0,1 M) wird das o-Silylaryltriflat (1,2 Äq.) bei Raumtemperatur zugegeben.

  • Die Reaktionsmischung wird für 12-24 Stunden bei Raumtemperatur gerührt.

  • Das Lösungsmittel wird im Vakuum entfernt.

  • Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen.

  • Die organische Phase wird getrocknet, filtriert und eingeengt.

  • Die Reinigung erfolgt mittels Säulenchromatographie an Kieselgel.

Tabelle 3: Repräsentative Ausbeuten für die metallfreie N-Arylierung.

ArylierungsmittelProduktstruktur (Beispiel)Isolierte Ausbeute (%)
2-(Trimethylsilyl)phenyltriflatN-(3-Bromphenylsulfonyl)-N-methylanilin~80-90%[8]
Methoxy-substituiertes SilylaryltriflatN-(Methoxy-phenyl)-3-brom-N-methylbenzolsulfonamid~85-95%[8][9]

Die angegebenen Ausbeuten basieren auf ähnlichen in der Literatur beschriebenen Reaktionen und dienen als erwartete Werte.

Palladium-katalysierte N-Arylierung mit Arylhalogeniden

Die Buchwald-Hartwig-Kreuzkupplung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen.[10]

Experimentelles Protokoll:

  • In einem ofengetrockneten Schlenkrohr werden 3-Brom-N-methylbenzolsulfonamid (1 Äq.), das Arylhalogenid (1,2 Äq.), ein Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 2 mol%), ein geeigneter Ligand (z.B. Xantphos, 4 mol%) und eine Base (z.B. K₃PO₄, 2 Äq.) in einem trockenen, sauerstofffreien Lösungsmittel (z.B. Toluol oder Dioxan, 0,2 M) vorgelegt.

  • Das Gefäß wird evakuiert und mit Argon gefüllt (dreimal wiederholen).

  • Die Reaktionsmischung wird für 8-16 Stunden bei 80-100 °C erhitzt.

  • Nach dem Abkühlen wird die Mischung durch Celite filtriert.

  • Das Filtrat wird eingeengt und der Rückstand durch Säulenchromatographie gereinigt.

Tabelle 4: Repräsentative Ausbeuten für die Pd-katalysierte N-Arylierung.

ArylhalogenidProduktstruktur (Beispiel)Isolierte Ausbeute (%)
BrombenzolN-(3-Bromphenylsulfonyl)-N-methylanilin~70-90%
4-BromtoluolN-(3-Bromphenylsulfonyl)-N-methyl-4-methylanilin~75-95%

Die angegebenen Ausbeuten basieren auf allgemeinen Protokollen für die Buchwald-Hartwig-Aminierung von Sulfonamiden.

Visualisierungen

N_Alkylation_Workflow cluster_start Ausgangsmaterialien cluster_reaction Reaktionsschritt cluster_workup Aufarbeitung cluster_end Produkt Start 3-Brom-N-methyl- benzolsulfonamid Reaction Mn- oder Fe-katalysierte N-Alkylierung Start->Reaction Alcohol Alkohol (R-OH) Alcohol->Reaction Filtration Filtration Reaction->Filtration Evaporation Lösungsmittel- entfernung Filtration->Evaporation Purification Chromatographie Evaporation->Purification Product N-Alkyliertes Sulfonamid Purification->Product N_Arylation_Workflow cluster_start Ausgangsmaterialien cluster_reaction Reaktionsschritt cluster_workup Aufarbeitung cluster_end Produkt Start 3-Brom-N-methyl- benzolsulfonamid Reaction Pd-katalysierte oder metallfreie N-Arylierung Start->Reaction ArylHalide Arylhalogenid (Ar-X) oder Silylaryltriflat ArylHalide->Reaction Filtration Filtration Reaction->Filtration Extraction Extraktion Filtration->Extraction Purification Chromatographie Extraction->Purification Product N-Aryliertes Sulfonamid Purification->Product Drug_Discovery_Pathway A 3-Brom-N-methyl- benzolsulfonamid B Derivatisierung (N-Alkylierung / N-Arylierung) A->B C Chemische Bibliothek von Sulfonamid-Derivaten B->C D Biologisches Screening (z.B. Enzym-Assays) C->D E Identifizierung von "Hits" und "Leads" D->E F Struktur-Wirkungs- Beziehungs-Studien (SAR) E->F G Lead-Optimierung F->G G->B Synthese neuer Analoga H Präklinische Entwicklung G->H

References

Application Notes and Protocols for 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling and storage of 3-bromo-N-methylbenzenesulfonamide (CAS No: 153435-79-1), a compound relevant in pharmaceutical research and development. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling and use in experimental settings.

PropertyValue
Molecular FormulaC7H8BrNO2S
Molecular Weight250.113 g/mol
AppearanceSolid[1]
Melting Point62-66°C
Boiling Point343.0 ± 44.0°C at 760 mmHg
Density1.6 ± 0.1 g/cm³
Flash Point161.2 ± 28.4°C
Purity≥98%[1][2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical.[3] Key hazard statements include:

  • Causes skin irritation (H315)[1][4]

  • Causes serious eye irritation (H319)[1][4]

  • May cause respiratory irritation (H335)[1][4]

The signal word for this chemical is "Warning".[1][3]

The following diagram illustrates the necessary personal protective equipment to be worn when handling this compound.

PPE_Diagram cluster_ppe Required Personal Protective Equipment ppe_gloves Protective Gloves (e.g., Nitrile) ppe_coat Laboratory Coat ppe_goggles Safety Goggles ppe_mask Face Protection (as needed) compound Handling 3-bromo-N- methylbenzenesulfonamide compound->ppe_gloves compound->ppe_coat compound->ppe_goggles compound->ppe_mask

Caption: Required PPE for handling this compound.

Experimental Protocols

The following protocols outline the recommended procedures for handling and storing this compound in a laboratory setting.

This protocol is designed to ensure the safe handling of the compound during routine experimental work.

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Don all required PPE as specified in the diagram above.

  • Weighing and Dispensing :

    • Handle the solid compound carefully to avoid dust formation.[3]

    • Use appropriate tools (e.g., spatula, weighing paper) for transferring the solid.

    • Close the container tightly immediately after use.[3]

  • Experimental Use :

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe dust, fumes, or vapors.[3]

    • Keep the compound away from incompatible materials such as strong oxidizing agents.[3]

  • Post-Experiment :

    • Wash hands and any exposed skin thoroughly after handling.[3]

    • Clean the work area and any contaminated equipment.

    • Contaminated clothing should be removed and washed before reuse.[3]

  • Waste Disposal :

    • Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[3] The material should be sent to an approved waste disposal plant.[3]

Proper storage is essential to maintain the stability and integrity of this compound.

  • Storage Conditions :

    • Store in a dry, cool, and well-ventilated place.[3][4]

    • Keep the container tightly closed to prevent moisture ingress.[3][4]

    • The recommended storage temperature is ambient room temperature.[1][2]

  • Container :

    • Keep the compound in its original, properly labeled container.

  • Incompatibilities :

    • Store away from strong oxidizing agents.[3]

  • Security :

    • Store in a locked-up area to restrict access to authorized personnel only.[3]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3]

  • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of handling and storage procedures, as well as the relationship between hazards and safety measures.

Handling_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Work in Ventilated Area (Fume Hood) wear_ppe Wear Appropriate PPE prep_area->wear_ppe weigh Weigh and Dispense wear_ppe->weigh experiment Perform Experiment weigh->experiment cleanup Clean Work Area experiment->cleanup store Store in Cool, Dry, Well-Ventilated Area cleanup->store dispose Dispose of Waste via Approved Channels cleanup->dispose lock Store Locked Up store->lock end_proc End lock->end_proc dispose->end_proc start Start start->prep_area

Caption: Workflow for handling and storage of this compound.

References

Safety Precautions for Working with Benzenesulfonamide Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonamide and its derivatives are a critical class of reagents in pharmaceutical research and development, forming the structural basis for a wide array of therapeutic agents. Their synthesis and handling require strict adherence to safety protocols to minimize risks to laboratory personnel. This document provides detailed application notes on the safe handling, storage, and disposal of benzenesulfonamide reagents, alongside experimental protocols for their use in common laboratory applications.

Hazard Identification and Safety Precautions

Benzenesulfonamide reagents are typically crystalline solids. While the specific hazards can vary between derivatives, they are generally classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2]

1.1. Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before commencing any work. The following PPE is mandatory when handling benzenesulfonamide reagents, particularly in powder form:

Protection TypeRecommended EquipmentDetails
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves before use and use proper removal techniques. Dispose of contaminated gloves after use.
Laboratory coat or protective clothingA low-permeability fabric gown with a solid front and long sleeves is recommended.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling fine powders outside of a ventilated enclosure, if exposure limits are exceeded, or if irritation is experienced.
Footwear Closed-toe shoesSafety footwear should be worn in areas where chemicals are stored and used.

1.2. Engineering Controls

  • Handle benzenesulfonamide reagents in a well-ventilated area.

  • For operations involving fine powders or aerosols, a chemical fume hood or a glove box is highly recommended to minimize inhalation exposure.

1.3. Handling and Storage

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust or fumes.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[4]

  • Keep containers tightly sealed to prevent contamination and moisture absorption.[4]

  • Incompatible with strong oxidizing agents and strong bases.[5]

1.4. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

1.5. Disposal Considerations

Dispose of waste and residues in accordance with local, state, and federal environmental regulations.[6] Do not allow the chemical to enter drains or water systems.[4]

Quantitative Safety Data

The following table summarizes available toxicity data for representative benzenesulfonamide derivatives. It is important to consult the specific Safety Data Sheet (SDS) for the particular reagent being used.

CompoundCAS NumberLD50 Oral (Rat)LD50 Dermal (Rat)LC50 Inhalation (Rat)Reference
Benzenesulfonamide98-10-2991 mg/kgNot availableNot available[7]
N-Butylbenzenesulfonamide3622-84-22,070 mg/kg> 2,000 mg/kg> 4.06 mg/L (4 h)[8]
4-Bromobenzenesulfonamide701-34-8Not availableNot availableNot available[9]
N-Benzyl-p-bromobenzenesulfonamideNot available>1 g/kg (Intraperitoneal, Mouse)Not availableNot available[10]
Benzenesulfonic acid, C10-13-alkyl derivs., calcium salts1335202-81-74445 mg/kg> 2000 mg/kgNot available[11]

Permissible Exposure Limits (PELs):

Specific occupational exposure limits for most benzenesulfonamide reagents have not been established.[3][8] In the absence of specific limits, it is prudent to handle these compounds as "Particulates Not Otherwise Specified (PNOC)". The Occupational Safety and Health Administration (OSHA) has set the following limits for PNOC: 15 mg/m³ for total dust and 5 mg/m³ for the respirable fraction.[6]

Experimental Protocols

The following are generalized protocols for common reactions involving benzenesulfonamide reagents. Researchers should adapt these protocols based on the specific substrate and desired product, and always conduct a thorough literature search for the specific reaction being performed.

3.1. General Protocol for the Synthesis of N-Substituted Benzenesulfonamides

This protocol describes the reaction of a benzenesulfonyl chloride with a primary or secondary amine to form the corresponding N-substituted sulfonamide.

Materials:

  • Benzenesulfonyl chloride derivative (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, Pyridine) (1.2 eq)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzenesulfonyl chloride derivative in the anhydrous aprotic solvent.

  • Addition of Amine and Base: To the stirred solution, add the amine followed by the base at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

3.2. Protocol for the Synthesis of N-(4-bromobenzenesulfonyl)benzamide

This protocol details the N-acylation of 4-bromobenzenesulfonamide with benzoyl chloride.

Materials:

  • 4-Bromobenzenesulfonamide (1.0 eq)

  • Anhydrous Dichloromethane

  • Anhydrous Pyridine (1.2 eq)

  • Benzoyl chloride (1.1 eq)

  • Anhydrous Magnesium Sulfate

  • Solvents for recrystallization or chromatography (e.g., Ethanol/water or Ethyl acetate/hexanes)

Procedure:

  • Dissolution: In a dry round-bottom flask, dissolve 4-bromobenzenesulfonamide in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine to the solution at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0°C in an ice bath. Slowly add benzoyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, dilute HCl, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the purified product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Signaling Pathway and Workflow Diagrams

4.1. General Safety Workflow for Handling Benzenesulfonamide Reagents

G General Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Reaction Setup Reaction Setup Weighing->Reaction Setup Work-up Work-up Reaction Setup->Work-up Decontamination Decontamination Work-up->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Proper Disposal Proper Disposal Waste Segregation->Proper Disposal Spill Spill First Aid First Aid Spill->First Aid Exposure Exposure Exposure->First Aid Report Incident Report Incident First Aid->Report Incident Handling Handling Handling->Spill Handling->Exposure G Carbonic Anhydrase Inhibition Pathway Benzenesulfonamide Derivative Benzenesulfonamide Derivative Carbonic Anhydrase (CA) Carbonic Anhydrase (CA) Benzenesulfonamide Derivative->Carbonic Anhydrase (CA) Inhibits H+ + HCO3- H+ + HCO3- Carbonic Anhydrase (CA)->H+ + HCO3- Catalyzes pH Regulation pH Regulation Carbonic Anhydrase (CA)->pH Regulation Ion Transport Ion Transport Carbonic Anhydrase (CA)->Ion Transport CO2 + H2O CO2 + H2O CO2 + H2O->Carbonic Anhydrase (CA) Substrate Tumor Acidosis Tumor Acidosis pH Regulation->Tumor Acidosis Linked to Glaucoma Glaucoma Ion Transport->Glaucoma Linked to G PI3K/mTOR Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Benzenesulfonamide Derivative Benzenesulfonamide Derivative Benzenesulfonamide Derivative->PI3K Inhibits Benzenesulfonamide Derivative->mTOR Inhibits Apoptosis Apoptosis Survival->Apoptosis Prevents G TrkA Inhibition Pathway Nerve Growth Factor (NGF) Nerve Growth Factor (NGF) TrkA TrkA Nerve Growth Factor (NGF)->TrkA RAS/MAPK Pathway RAS/MAPK Pathway TrkA->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway TrkA->PI3K/AKT Pathway Benzenesulfonamide Derivative Benzenesulfonamide Derivative Benzenesulfonamide Derivative->TrkA Inhibits Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Cell Survival->Tumor Growth

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-N-methylbenzenesulfonamide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.

Step 1: Synthesis of 3-bromobenzenesulfonyl chloride

The primary precursor, 3-bromobenzenesulfonyl chloride, is typically synthesized via two main routes: chlorosulfonation of bromobenzene or a Sandmeyer reaction from 3-bromoaniline. Impurities generated in this step can be carried forward into the final product.

Q1: My synthesis of 3-bromobenzenesulfonyl chloride from bromobenzene resulted in a mixture of isomers. How can I avoid this and purify my product?

A1: The direct chlorosulfonation of bromobenzene can lead to a mixture of ortho, meta, and para isomers due to the directing effects of the bromo group. To minimize isomer formation and purify your target meta-isomer, consider the following:

  • Reaction Conditions: Running the reaction at lower temperatures can favor the formation of the para isomer. While this doesn't directly yield the meta isomer, it can simplify the isomeric mixture.

  • Purification: Fractional distillation under reduced pressure is the most effective method to separate the isomers. The boiling points of the isomers are distinct enough to allow for separation.

ImpurityStructureBoiling Point (°C at reduced pressure)
o-bromobenzenesulfonyl chlorideBr-C₆H₄-SO₂Cl (ortho)~140-142 °C at 10 mmHg
m-bromobenzenesulfonyl chlorideBr-C₆H₄-SO₂Cl (meta)~153-155 °C at 15 mmHg
p-bromobenzenesulfonyl chlorideBr-C₆H₄-SO₂Cl (para)~163-165 °C at 15 mmHg

Q2: I observe a high-boiling, viscous liquid as a byproduct in my chlorosulfonation reaction. What is it and how can I prevent its formation?

A2: This is likely a diaryl sulfone derivative, formed by the reaction of the initially formed sulfonyl chloride with another molecule of bromobenzene. To minimize its formation, you can:

  • Use a molar excess of the chlorosulfonating agent.

  • Maintain a low reaction temperature to decrease the rate of the secondary reaction.

  • Remove the product from the reaction mixture as it is formed, if feasible.

Q3: My Sandmeyer reaction of 3-bromoaniline to produce 3-bromobenzenesulfonyl chloride has a low yield and several byproducts. What are the common issues?

A3: The Sandmeyer reaction for preparing sulfonyl chlorides can be sensitive. Common issues and their solutions are:

  • Low Yield: Ensure the diazonium salt is kept at a low temperature (0-5 °C) to prevent decomposition. The copper catalyst should be fresh and active.

  • Byproducts:

    • 1-bromo-3-chlorobenzene: This is a common Sandmeyer byproduct. Its formation can be minimized by controlling the temperature and using the appropriate copper salt (CuCl).[1][2]

    • 3-bromobenzenesulfonic acid: This results from the hydrolysis of the sulfonyl chloride. To avoid this, the reaction and work-up should be performed under anhydrous conditions as much as possible.

    • Diaryl disulfide: Incomplete reaction can lead to the formation of the corresponding disulfide. Ensure sufficient reaction time and the correct stoichiometry of reagents.

Step 2: Synthesis of this compound

This step involves the reaction of 3-bromobenzenesulfonyl chloride with methylamine.

Q4: The yield of my this compound is low. What are the potential causes?

A4: Low yields in this step are often due to:

  • Hydrolysis of the sulfonyl chloride: 3-bromobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive 3-bromobenzenesulfonic acid. Ensure all glassware is dry and use anhydrous solvents.

  • Impure starting materials: Impurities in the 3-bromobenzenesulfonyl chloride or methylamine will lead to a lower yield of the desired product.

  • Incorrect stoichiometry: Use a slight excess of methylamine to ensure complete conversion of the sulfonyl chloride.

  • Suboptimal reaction temperature: The reaction is typically carried out at a low temperature (0-10 °C) to control the exothermic reaction and minimize side products.

Q5: I have identified an impurity with a similar mass to my product. What could it be?

A5: A common impurity is the corresponding sulfonamide derived from impurities in the methylamine starting material. Commercial methylamine can contain small amounts of ammonia, dimethylamine, and trimethylamine.[3][4][5]

Impurity in MethylamineResulting Sulfonamide Impurity
Ammonia (NH₃)3-bromobenzenesulfonamide
Dimethylamine ((CH₃)₂NH)3-bromo-N,N-dimethylbenzenesulfonamide

To avoid these impurities, use high-purity methylamine or consider purifying the methylamine before use.

Q6: My final product contains unreacted 3-bromobenzenesulfonyl chloride. How can I remove it?

A6: Unreacted sulfonyl chloride can be removed by:

  • Aqueous work-up with a mild base: Washing the reaction mixture with a dilute solution of sodium bicarbonate will convert the unreacted sulfonyl chloride to the water-soluble sodium salt of 3-bromobenzenesulfonic acid.

  • Chromatography: Flash column chromatography can effectively separate the desired sulfonamide from the unreacted sulfonyl chloride.

Experimental Protocols

Synthesis of 3-bromobenzenesulfonyl chloride via Sandmeyer Reaction
  • Diazotization: Dissolve 3-bromoaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.[6] Cool this mixture to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture. Stir vigorously and maintain the temperature at 0-5 °C.

  • Work-up: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature. Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (2-3 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 3-bromobenzenesulfonyl chloride (1 eq.) in the same anhydrous solvent and add it dropwise to the cooled methylamine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-bromobenzenesulfonyl chloride cluster_step2 Step 2: Synthesis of this compound 3-bromoaniline 3-bromoaniline 3-bromobenzenesulfonyl_chloride 3-bromobenzenesulfonyl_chloride 3-bromoaniline->3-bromobenzenesulfonyl_chloride Sandmeyer Reaction Bromobenzene Bromobenzene Bromobenzene->3-bromobenzenesulfonyl_chloride Chlorosulfonation This compound This compound 3-bromobenzenesulfonyl_chloride->this compound Reaction with Methylamine Methylamine Methylamine->this compound

Caption: Overall workflow for the synthesis of this compound.

Impurity_Formation cluster_precursor Precursor Impurities cluster_final_product Final Product Impurities 3-bromoaniline 3-bromoaniline 1-bromo-3-chlorobenzene 1-bromo-3-chlorobenzene 3-bromoaniline->1-bromo-3-chlorobenzene 3-bromobenzenesulfonic_acid_precursor 3-bromobenzenesulfonic acid 3-bromoaniline->3-bromobenzenesulfonic_acid_precursor Bromobenzene Bromobenzene Isomers Isomers Bromobenzene->Isomers Diaryl_sulfone Diaryl_sulfone Bromobenzene->Diaryl_sulfone 3-bromobenzenesulfonic_acid 3-bromobenzenesulfonic acid 3-bromobenzenesulfonyl_chloride->3-bromobenzenesulfonic_acid Hydrolysis Methylamine_reagent Methylamine (with impurities) Other_sulfonamides Other Sulfonamides Methylamine_reagent->Other_sulfonamides

Caption: Common impurity formation pathways in the synthesis.

References

Technical Support Center: Purification of 3-bromo-N-methylbenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-bromo-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification outcomes.

I. Understanding the Compound: Physicochemical Properties

A successful recrystallization hinges on a thorough understanding of the target compound's properties. This compound is a solid at room temperature with the following key characteristics:

PropertyValueSource(s)
Molecular FormulaC7H8BrNO2S[1][2]
Molecular Weight250.113 g/mol [1]
Melting Point62-66°C[1]
AppearanceSolid[3]
StorageRoom Temperature / Ambient[2][3]

The relatively low melting point of 62-66°C is a critical parameter to consider when selecting a recrystallization solvent. The solvent's boiling point must be lower than the compound's melting point to prevent the compound from "oiling out" instead of crystallizing.[4]

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the recrystallization of this compound in a practical question-and-answer format.

Solvent Selection

Question: I'm unsure which solvent to use for the recrystallization of this compound. Where do I start?

Answer: Selecting the right solvent is the most critical step for a successful recrystallization.[5] The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6] For sulfonamides like this compound, which contain both polar (sulfonamide) and non-polar (bromophenyl) functionalities, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.[7]

Recommended Single Solvents to Screen:

  • Ethanol

  • Isopropanol

  • Toluene

  • Water (less likely to be effective alone due to the organic nature of the compound, but can be a good anti-solvent)[8]

Recommended Mixed Solvent Systems:

  • Ethanol/Water

  • Acetone/Hexane

  • Toluene/Hexane

Experimental Approach to Solvent Screening: A small-scale test is highly recommended before committing your entire batch.[5]

  • Place a small amount of your crude this compound into several test tubes.

  • Add a small volume of a single potential solvent to each tube at room temperature. Observe the solubility. A good candidate will show poor solubility.[4]

  • Gently heat the test tubes that showed poor solubility at room temperature. The compound should fully dissolve at or near the solvent's boiling point.[5]

  • Allow the dissolved solutions to cool slowly to room temperature. The ideal solvent will result in the formation of a significant amount of crystals.[4]

Question: My compound is soluble in the solvent at room temperature. What should I do?

Answer: If this compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for recrystallization.[4] You will not be able to recover your compound upon cooling. You should select a less polar solvent. For instance, if it is soluble in ethanol at room temperature, try a less polar solvent like toluene or a hexane mixture.

The Recrystallization Process

Question: My this compound is not dissolving, even in the hot solvent. What's wrong?

Answer: There are two primary reasons for this issue:

  • Insufficient Solvent: This is the most common cause. You may not have added enough solvent to create a saturated solution at the boiling point. Continue to add small portions of the hot solvent until the solid completely dissolves.[9]

  • Inappropriate Solvent: The chosen solvent may simply be a poor solvent for your compound, even at elevated temperatures.[4] If you have added a large volume of solvent (e.g., more than 20 times the mass of your compound) and it still hasn't dissolved, it is best to evaporate the current solvent and select a new one based on further screening.

Question: My solution is colored. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution.[9]

Procedure:

  • After dissolving your crude compound in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Reheat the solution to boiling for a few minutes while swirling.

  • Perform a hot gravity filtration to remove the charcoal. It is crucial to do this step quickly and with pre-heated glassware to prevent your product from crystallizing prematurely in the funnel.[7]

Question: No crystals are forming even after the solution has cooled to room temperature. What should I do?

Answer: This is a common issue that can often be resolved with a few simple techniques to induce crystallization.[9]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

  • Seeding: If you have a pure crystal of this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[10]

  • Reduce Solvent Volume: It's possible you added too much solvent, and the solution is not saturated enough for crystals to form. Gently heat the solution again to boil off some of the solvent, thereby concentrating your compound. Then, allow it to cool again.[11]

  • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath will further decrease the solubility of your compound and may promote crystallization.[12]

Question: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens if the solution is too concentrated or cools too quickly.[9] It can also be an issue if the boiling point of the solvent is higher than the melting point of the compound (62-66°C for this compound).[4]

Solution:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional hot solvent to slightly dilute the solution.[9]

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on the benchtop to cool to room temperature before moving it to an ice bath. Insulating the flask with a cloth or paper towels can also help.[11]

  • If the problem persists, consider a different solvent with a lower boiling point.

III. Experimental Workflow & Visualization

A clear understanding of the experimental workflow is essential for successful recrystallization. The following diagram illustrates the key decision points and steps in the process.

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_prep Preparation cluster_main Main Recrystallization cluster_isolation Isolation & Analysis start Start with Crude This compound solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen select_solvent Select Optimal Solvent or Solvent Pair solvent_screen->select_solvent dissolve Dissolve Crude Product in Minimal Hot Solvent select_solvent->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal is_colored->add_charcoal Yes cool Cool Solution Slowly to Room Temperature is_colored->cool No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool ice_bath Place in Ice Bath cool->ice_bath crystals_form Crystals Formed? ice_bath->crystals_form induce Induce Crystallization (Scratch/Seed/Concentrate) crystals_form->induce No vacuum_filter Collect Crystals by Vacuum Filtration crystals_form->vacuum_filter Yes induce->cool wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze end Pure Product analyze->end

Caption: A step-by-step workflow for the recrystallization process.

IV. Troubleshooting Logic Diagram

When faced with a problem, a logical approach can quickly identify the cause and solution.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_dissolution Dissolution Phase cluster_crystallization Crystallization Phase cluster_purity Purity Issues start Problem Encountered q_dissolve Compound Won't Dissolve in Hot Solvent start->q_dissolve q_no_crystals No Crystals Form upon Cooling start->q_no_crystals q_oiling_out Compound 'Oils Out' start->q_oiling_out q_low_yield Low Crystal Yield start->q_low_yield s_add_solvent Solution: Add More Hot Solvent Incrementally q_dissolve->s_add_solvent Possible Cause: Insufficient Solvent s_change_solvent Solution: Evaporate and Choose a Better Solvent q_dissolve->s_change_solvent Possible Cause: Poor Solvent Choice s_induce Solution: Scratch, Seed, or Reduce Solvent Volume q_no_crystals->s_induce Possible Cause: Supersaturation or Solution Too Dilute s_reheat Solution: Reheat, Add More Solvent, Cool Slowly q_oiling_out->s_reheat Possible Cause: Too Concentrated or Cooled Too Quickly s_too_much_solvent Cause: Too Much Solvent Used Solution: Concentrate Solution q_low_yield->s_too_much_solvent s_solubility Cause: Compound is Somewhat Soluble in Cold Solvent q_low_yield->s_solubility

Caption: A decision tree for troubleshooting recrystallization problems.

V. References

  • Chemigran Pte Ltd. This compound. 1

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. 13

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. 8

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. 5

  • Recrystallization I. Recrystallization I 10. 4

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. 6

  • ChemicalBook. 3-BROMO-N-METHYLBENZENESULPHONAMIDE | 153435-79-1. 14

  • Recrystallization - Single Solvent. 12

  • Chemistry LibreTexts. 6.6D: Troubleshooting. 10

  • Sigma-Aldrich. 3-bromo-n,n-di-n-propylbenzenesulfonamide solubility. --INVALID-LINK--

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. 11

  • YouTube. Crystallization of Sulfanilamide. 15

  • CymitQuimica. 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide. 16

  • This compound, min 98%, 1 gram. 2

  • Sigma-Aldrich. This compound | 153435-79-1. 3

  • Sigma-Aldrich. N-benzyl-3-bromo-n-methyl benzenesulfonamide synthesis. --INVALID-LINK--

  • BLD Pharm. 153435-79-1|this compound|BLD Pharm. 17

  • Reddit. Need help with recrystallisation I have trouble with : r/chemistry. 18

  • BLD Pharm. 1020252-93-0|3-Bromo-N-butyl-5-methylbenzenesulfonamide|BLD Pharm. 19

  • Benchchem. Application Notes and Protocols for the Recrystallization of 2-bromo-N-phenethylbenzenesulfonamide. 7

  • Benchchem. Technical Support Center: Recrystallization of N-(4-bromobenzenesulfonyl)benzamide. 9

  • YouTube. recrystallization & purification of N-bromosuccinimide. 20

  • NIH. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC. 21

  • ChemScene. 879487-75-9 | 4-Bromo-3-methylbenzenesulfonamide. 22

  • UniCA IRIS. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. 23

  • Benchchem. Common impurities in N-Bromoacetamide and how to remove them. 24

  • PubMed. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. 25

References

Optimizing reaction conditions for the synthesis of 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-bromo-N-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to troubleshoot and refine your reaction conditions effectively.

Overview of Synthetic Strategies

The synthesis of this compound (C₇H₈BrNO₂S)[1][2] can be approached via two primary, logical routes. The selection of a particular route will depend on the availability of starting materials, scalability, and the impurity profile of the final compound.

  • Route A: Direct Sulfonylation. This is the most common and direct approach, involving the reaction of a primary amine (methylamine) with an appropriately substituted benzenesulfonyl chloride.

  • Route B: N-Alkylation. This route begins with the parent sulfonamide (3-bromobenzenesulfonamide), which is subsequently N-methylated to yield the final product.

The following workflow diagram illustrates these two pathways.

Synthesis_Workflow cluster_A Route A: Direct Sulfonylation cluster_B Route B: N-Alkylation A1 3-Bromobenzenesulfonyl Chloride A3 Sulfonamide Formation A1->A3 A2 Methylamine (MeNH2) A2->A3 Product This compound A3->Product Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, THF) B1 3-Bromobenzenesulfonamide B3 N-Methylation B1->B3 B2 Methylating Agent B2->B3 B3->Product Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile)

Caption: Primary synthetic routes to this compound.

Troubleshooting and Optimization Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Route A: Direct Sulfonylation of Methylamine

Question 1: My reaction of 3-bromobenzenesulfonyl chloride with methylamine is showing low or no conversion. What are the primary causes?

Answer: This is a common issue that can stem from several factors related to reagent quality, reaction conditions, or competing side reactions.

  • Cause A: Poor Quality of 3-Bromobenzenesulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis.[3] If the starting material has been improperly stored or is old, it may have partially or fully hydrolyzed to the corresponding 3-bromobenzenesulfonic acid, which is unreactive under these conditions.

    • Validation: Check the purity of your sulfonyl chloride via NMR. The sulfonic acid will have a distinctly different chemical shift. A simple melt test can also be indicative; pure 3-bromobenzenesulfonyl chloride has a melting point of 30-33 °C.

    • Solution: If hydrolysis is suspected, purify the sulfonyl chloride by distillation under reduced pressure (boiling point 90-91 °C/0.5 mmHg) or purchase fresh material.[4] Always store sulfonyl chlorides under an inert atmosphere (Argon or Nitrogen) in a desiccator.

  • Cause B: Inactivation of Methylamine. If you are using methylamine hydrochloride salt, a stoichiometric amount of a suitable base is crucial to liberate the free, nucleophilic methylamine. If using an aqueous or alcoholic solution of methylamine, the concentration may be inaccurate.

    • Validation: Ensure your base is non-nucleophilic and strong enough to deprotonate the methylammonium salt.

    • Solution: Use at least two equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) when starting with methylamine HCl.[5] One equivalent will neutralize the HCl salt, and the second will scavenge the HCl generated during the reaction.[6] Alternatively, use a solution of free methylamine in a solvent like THF.

  • Cause C: Inadequate Reaction Conditions. The reaction between amines and sulfonyl chlorides should be rapid.[5] If the reaction is sluggish, the conditions may not be optimal.

    • Solution: While the reaction often proceeds well at room temperature, gentle heating (40-50 °C) can increase the rate. Ensure efficient stirring. The choice of solvent is also critical; moderately polar, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are preferred.

Question 2: I'm observing a significant amount of a water-soluble byproduct and my yield of the desired sulfonamide is low. What's happening?

Answer: This strongly points to the hydrolysis of your starting sulfonyl chloride.[3]

  • Mechanism: 3-bromobenzenesulfonyl chloride is a potent electrophile. In the presence of water, it will readily react to form 3-bromobenzenesulfonic acid. This is a competitive pathway that consumes your starting material.[3]

    • Causality: This is often caused by using wet solvents, glassware that has not been properly dried, or using an aqueous solution of methylamine without appropriate controls. The base used to scavenge HCl can also catalyze this hydrolysis.

    • Solution:

      • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried before use.

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Controlled Addition: Perform the reaction under an inert atmosphere (N₂ or Ar). If possible, add the sulfonyl chloride solution dropwise to the solution of methylamine and base at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize side reactions, before allowing it to warm to room temperature.[7]

Question 3: My LC/MS shows a peak with a mass corresponding to a disulfonylated product. How is this possible with a primary amine?

Answer: You are likely observing the formation of a disulfonimide, N-methyl-bis(3-bromophenylsulfonyl)imide.

  • Mechanism: After the formation of the primary product, this compound, the remaining proton on the nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[8] In the presence of a strong base and excess sulfonyl chloride, this proton can be removed, and the resulting anion can react with a second molecule of 3-bromobenzenesulfonyl chloride.

    • Causality: This side reaction is favored by using more than one equivalent of sulfonyl chloride, a very strong base, or elevated temperatures for prolonged periods.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the sulfonyl chloride.

      • Inverse Addition: Add the sulfonyl chloride solution slowly to the amine solution. This maintains a low concentration of the electrophile and favors the formation of the monosubstituted product.[5]

      • Base Selection: Use a hindered, non-nucleophilic base like DIPEA or a weaker base like pyridine if the reaction allows.

Route B: N-Methylation of 3-bromobenzenesulfonamide

Question 4: My N-methylation of 3-bromobenzenesulfonamide is incomplete or not proceeding at all. How can I drive it to completion?

Answer: The N-H bond in a sulfonamide is acidic, but typically requires a base for deprotonation to generate a potent nucleophile for the subsequent alkylation. Incomplete reactions are usually due to an inappropriate choice of base, methylating agent, or solvent.

  • Cause A: Insufficiently Strong Base. The pKa of a sulfonamide N-H is roughly 10-11. The base must be strong enough to effectively deprotonate the sulfonamide.

    • Solution: While weaker bases like potassium carbonate (K₂CO₃) can work, especially at higher temperatures in polar aprotic solvents like DMF, stronger bases are more reliable.[9] Consider using sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃), which is known to be particularly effective.[9]

  • Cause B: Poor Methylating Agent. The reactivity of methylating agents varies significantly.

    • Solution: For simple methylations, methyl iodide (MeI) or dimethyl sulfate (DMS) are classic, potent electrophiles. However, they are toxic and can lead to over-alkylation. Milder and safer alternatives include trimethyl phosphate or N,N-dimethylformamide dimethylacetal (DMF-DMA).[10][11] The choice depends on the scale and safety considerations.

  • Cause C: Incorrect Solvent Choice. The solvent plays a key role in solvating the sulfonamide anion and the counter-ion.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or Acetonitrile are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the sulfonamide anion.

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forcing)
Methylating Agent Trimethyl Phosphate[10]Methyl Iodide (MeI)Dimethyl Sulfate (DMS)
Base K₂CO₃ / Cs₂CO₃[9]NaHt-BuOK
Solvent Acetonitrile / AcetoneDMF / THFDMSO
Temperature 50 - 80 °C0 °C to RTRT to 60 °C
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Key Consideration Safer reagentsHigh reactivityHigh toxicity, potential for over-alkylation

Caption: Comparative table of N-methylation conditions.

Question 5: I am observing significant amounts of the N,N-dimethylated byproduct. How can I ensure mono-methylation?

Answer: Over-alkylation is a known issue, especially with highly reactive methylating agents and primary sulfonamides.[9][12]

  • Mechanism: The product, a secondary sulfonamide, can be further deprotonated and alkylated under the reaction conditions. However, this is generally less favorable than the first methylation.

  • Solution:

    • Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of both the base and the methylating agent.

    • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the methylating agent slowly at 0 °C.

    • Use a Milder Methylating Agent: Consider using a reagent known for mono-selective methylation, such as specific quaternary ammonium salts, which can provide excellent monoselectivity.[9]

    • Anion Exchange Resin: A method using an anion exchange resin to support the sulfonamide can afford the mono-N-alkylated product in high yields and simplifies purification.[12]

Experimental Protocols

Protocol 1: Synthesis via Direct Sulfonylation (Route A)
  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methylamine hydrochloride (1.1 eq) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension.

  • In a separate flask, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq)[4][13] in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the methylamine suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC/MS.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Synthesis via N-Methylation (Route B)
  • To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 3-bromobenzenesulfonamide (1.0 eq)[14] and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir until hydrogen evolution ceases (approx. 30 minutes).

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by TLC or LC/MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions when working with sulfonyl chlorides and methylating agents?

    • A: 3-bromobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[15] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It reacts with water, releasing HCl gas. Methylating agents like methyl iodide and dimethyl sulfate are toxic, volatile, and potential carcinogens.[16] All manipulations should be performed in a well-ventilated fume hood.

  • Q: How can I best monitor the progress of my reaction?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize with a UV lamp. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC/MS) is ideal for tracking the consumption of starting materials and the formation of the product and any byproducts.

  • Q: My starting material, 3-bromobenzenesulfonyl chloride, is not commercially available. How can I prepare it?

    • A: It can be synthesized from 3-bromoaniline via a diazotization reaction followed by treatment with sulfur dioxide and a copper catalyst (the Meerwein procedure).[17][18] Another common method involves the direct chlorosulfonylation of bromobenzene, though this can lead to isomeric impurities.[17]

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose common issues in the direct sulfonylation (Route A).

Troubleshooting_Tree Start Low Yield / No Reaction (Route A) Check_SM Is Starting Sulfonyl Chloride Consumed? Start->Check_SM SM_Present No, SM Remains Check_SM->SM_Present No SM_Gone Yes, SM Consumed Check_SM->SM_Gone Yes Check_Byproduct Is an Unexpected Byproduct Observed? Byproduct_Yes Yes Check_Byproduct->Byproduct_Yes Yes Byproduct_No No, just low yield Check_Byproduct->Byproduct_No No Sol_Reactivity Issue: Reagent/Condition - Check amine source/base eq. - Increase temperature - Verify solvent is anhydrous SM_Present->Sol_Reactivity SM_Gone->Check_Byproduct Check_Mass What is the mass of the byproduct? Byproduct_Yes->Check_Mass Sol_Workup Issue: Workup Loss - Check pH during extraction - Ensure complete extraction - Optimize purification Byproduct_No->Sol_Workup Mass_Hydrolysis Mass = Sulfonic Acid Check_Mass->Mass_Hydrolysis Mass_Disulfonimide Mass = Disulfonimide Check_Mass->Mass_Disulfonimide Sol_Hydrolysis Issue: Hydrolysis - Use anhydrous solvents/glassware - Run under inert atmosphere - Add sulfonyl chloride at 0 °C Mass_Hydrolysis->Sol_Hydrolysis Sol_Disulfonimide Issue: Over-reaction - Use < 1 eq. sulfonyl chloride - Use inverse addition - Use a weaker base Mass_Disulfonimide->Sol_Disulfonimide

Caption: A decision tree for troubleshooting the direct sulfonylation reaction.

References

Side reactions in the preparation of N-methylated sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-methylation of sulfonamides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a significant amount of the N,N-dimethylated byproduct. How can I favor mono-methylation?

A1: Over-methylation is the most common side reaction in the N-methylation of sulfonamides. The N-H proton of a sulfonamide is acidic, and after the first methylation, the resulting N-methylsulfonamide can be deprotonated again and react with another equivalent of the methylating agent. Sulfonamides have significantly lower pKa values than amides, making the mono-methylated intermediate prone to a second methylation.[1][2][3]

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use only a slight excess (1.05-1.1 equivalents) of the methylating agent.

  • Slow Addition: Add the methylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which can favor the mono-methylated product.

  • Choice of Base: The choice of base is critical. A strong, non-nucleophilic base is often used to deprotonate the sulfonamide. However, a weaker base may provide better selectivity for mono-alkylation by not fully deprotonating the less acidic N-methylsulfonamide intermediate. For some substrates, milder bases like cesium carbonate (Cs₂CO₃) have shown improved selectivity for mono-alkylation over stronger bases like potassium hydroxide (KOH).[1][2]

  • Alternative Methylating Agents: Consider using a bulkier or less reactive methylating agent. While traditional agents like methyl iodide and dimethyl sulfate are highly reactive, alternatives may offer better control.[3] For instance, N,N-Dimethylformamide dimethylacetal (DMF-DMA) has been used for selective methylation of various NH-containing heterocycles and sulfonamides.[3]

Q2: My reaction is not going to completion, and I have a lot of starting material left. What should I do?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure you are using at least one full equivalent of a suitable base to deprotonate the sulfonamide. The pKa of the sulfonamide N-H is typically in the range of 10-11, so a sufficiently strong base is required.

  • Reaction Temperature: While low temperatures can help control selectivity, the reaction may be too slow. After the initial addition of the methylating agent at low temperature, you may need to allow the reaction to warm to room temperature or even apply gentle heating to drive it to completion.

  • Reagent Quality: Ensure your solvent is anhydrous and your reagents are pure. Methylating agents can be sensitive to moisture.

Q3: I am observing a potential O-methylation byproduct. Is this common and how can I avoid it?

A3: O-alkylation of the sulfonyl group is a less common side reaction compared to N,N-dimethylation but can occur. The ambident nature of the sulfonamide anion (with negative charge density on both nitrogen and oxygen) allows for reaction at either atom. The selectivity between N- and O-alkylation can be influenced by the reaction conditions according to Hard and Soft Acid and Base (HSAB) theory.

  • N-Alkylation Favored: "Soft" alkylating agents, such as methyl iodide, tend to react preferentially at the "softer" nitrogen atom.

  • O-Alkylation Favored: "Harder" alkylating agents, like dimethyl sulfate or methyl triflate, may show a higher propensity for O-alkylation. Using a soft methylating agent like methyl iodide is a good strategy to favor N-methylation.

Q4: What is the best way to purify my N-methylated sulfonamide from the starting material and the N,N-dimethylated byproduct?

A4: The purification strategy depends on the physical properties of your compounds.

  • Column Chromatography: Silica gel column chromatography is the most common and effective method for separating the starting sulfonamide, the mono-methylated product, and the di-methylated byproduct.[1] Due to the difference in polarity (the starting sulfonamide is the most polar, followed by the mono-methylated, and then the di-methylated product), they can typically be separated using a solvent system of intermediate polarity, such as a gradient of ethyl acetate in hexanes.

  • Recrystallization: If your N-methylated product is a solid and there is a significant difference in solubility between it and the impurities, recrystallization can be an effective purification method. You will need to screen different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble or insoluble at all temperatures.

Data Presentation

The selectivity of N-methylation is highly dependent on the substrate, reagents, and reaction conditions. While direct comparative data for sulfonamides is sparse in the literature, the following table provides an overview of results from a study on the N-methylation of amides using phenyl trimethylammonium iodide (PhMe₃NI), which highlights the general challenges and strategies.

Table 1: Influence of Reaction Conditions on Mono-N-Methylation of 4-Fluorobenzamide

EntryMethylating AgentBaseSolventTemperature (°C)Mono-methylated Yield (%)Di-methylated Yield (%)
1PhMe₃NIKOHToluene12056Not reported
2PhMe₃NINaOHToluene120Low conversionNot reported
3PhMe₃NILiOHToluene120Low conversionNot reported
4PhMe₃NICs₂CO₃Toluene12085Not detected

Data adapted from a study on amides, which are less acidic than sulfonamides. Sulfonamides show a higher tendency for di-methylation under similar conditions.[1][2] For example, the sulfonamide moiety in the drug celecoxib was fully bis-methylated in 92% yield under these conditions.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Methylation of p-Toluenesulfonamide

This protocol provides a general method for the mono-N-methylation of p-toluenesulfonamide using methyl iodide and potassium carbonate.

Materials:

  • p-Toluenesulfonamide

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Methyl Iodide (MeI)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add p-toluenesulfonamide (1.0 eq).

  • Solvent and Base: Add anhydrous acetone or DMF (approx. 0.1-0.2 M concentration of the sulfonamide) followed by anhydrous potassium carbonate (1.5 eq).

  • Addition of Methylating Agent: Cool the suspension to 0 °C in an ice bath. Add methyl iodide (1.1 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the potassium carbonate and rinse the solid with a small amount of acetone or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (see Protocol 2).

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the separation of the N-methylated product from the starting material and the N,N-dimethylated byproduct.

  • TLC Analysis: Determine an appropriate solvent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired mono-methylated product should have an Rf value of approximately 0.2-0.4. The starting material will be lower on the plate (more polar), and the di-methylated product will be higher (less polar).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully load the solution onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., from 10% to 20% to 30% Ethyl Acetate in Hexanes) to elute the compounds. The N,N-dimethylated product will elute first, followed by the desired N-methylated product, and finally the unreacted starting material.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-methylated sulfonamide.

Visualizations

Reaction Pathway Diagram

This diagram illustrates the desired mono-methylation pathway and the common side reaction of di-methylation.

ReactionPathway Start Sulfonamide (R-SO₂NH₂) Anion Sulfonamide Anion (R-SO₂NH⁻) Start->Anion + Base - HB MonoMethyl N-Methyl Sulfonamide (R-SO₂NHCH₃) Anion->MonoMethyl + CH₃I - I⁻ MonoAnion N-Methyl Anion (R-SO₂N⁻CH₃) MonoMethyl->MonoAnion + Base - HB DiMethyl N,N-Dimethyl Sulfonamide (R-SO₂N(CH₃)₂) MonoAnion->DiMethyl + CH₃I - I⁻

Caption: Desired vs. Side Reaction in N-Methylation.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during N-methylation of sulfonamides.

TroubleshootingWorkflow Start Low Yield or Impure Product Identify Identify Byproducts (TLC, LC-MS, NMR) Start->Identify HighDiMethyl High % of N,N-Dimethyl Product Identify->HighDiMethyl Over-methylation? HighSM High % of Starting Material Identify->HighSM Incomplete Reaction? Other Other Byproducts (e.g., O-Methylation) Identify->Other Other issues? Sol_DiMethyl1 Reduce MeI eq. (1.05-1.1) HighDiMethyl->Sol_DiMethyl1 Sol_DiMethyl2 Slow addition at 0 °C HighDiMethyl->Sol_DiMethyl2 Sol_DiMethyl3 Use weaker base (e.g., Cs₂CO₃) HighDiMethyl->Sol_DiMethyl3 Sol_SM1 Check base strength and stoichiometry (≥1 eq) HighSM->Sol_SM1 Sol_SM2 Increase reaction time or temperature HighSM->Sol_SM2 Sol_SM3 Ensure anhydrous conditions HighSM->Sol_SM3 Sol_Other Use 'softer' methylating agent (e.g., Methyl Iodide) Other->Sol_Other

Caption: Troubleshooting workflow for N-methylation reactions.

References

Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sulfonamide synthesis, with a primary focus on improving reaction yields.

Troubleshooting Guide: A Step-by-Step Approach to Diagnosing Low Yields

Low yields in sulfonamide synthesis can be attributed to a variety of factors, from the quality of starting materials to the specifics of the reaction conditions. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction outcomes.

Step 1: Initial Assessment of Reagents and Reaction Setup

The first line of defense against low yields is to ensure the integrity of your starting materials and the proper setup of your reaction.

  • Reagent Quality:

    • Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[1]

    • Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[1][2] It is recommended to use a freshly opened bottle or to purify the sulfonyl chloride prior to use.[1]

    • Solvent: Always use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1][2]

    • Base: If a tertiary amine base such as triethylamine or pyridine is used, ensure it is pure and dry.[1]

  • Reaction Conditions:

    • Stoichiometry: Carefully verify the molar ratios of your reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[1]

    • Temperature: The reaction is typically conducted at temperatures ranging from 0 °C to room temperature.[1] If the reaction is slow, gentle heating may be beneficial; however, excessive heat can promote the formation of side products.[1]

    • Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of reagents by atmospheric moisture and oxygen.[1]

G cluster_start Start: Low Sulfonamide Yield cluster_reagents Step 1: Reagent & Setup Verification cluster_troubleshooting Step 2: Advanced Troubleshooting cluster_solutions Step 3: Implementing Solutions cluster_end Goal: Improved Yield start Low Yield Observed reagent_quality Check Reagent Purity & Dryness (Amine, Sulfonyl Chloride, Solvent, Base) start->reagent_quality reaction_conditions Verify Reaction Conditions (Stoichiometry, Temperature, Atmosphere) reagent_quality->reaction_conditions reactivity Assess Starting Material Reactivity reaction_conditions->reactivity side_reactions Investigate Potential Side Reactions reactivity->side_reactions optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst) reactivity->optimize_conditions Low Reactivity purification Optimize Purification Strategy side_reactions->purification alt_reagents Consider Alternative Reagents (e.g., Sulfonyl Fluorides) side_reactions->alt_reagents Side Products purification->optimize_conditions modify_purification Modify Purification Method purification->modify_purification Purification Issues optimize_conditions->alt_reagents alt_reagents->modify_purification end Improved Yield Achieved modify_purification->end

Figure 1. A logical workflow for troubleshooting low yields in sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your reaction setup and reagents. Key initial checks include:

  • Reagent Quality: Confirm the purity and dryness of your amine, sulfonyl chloride, solvent, and any base used.[1] Sulfonyl chlorides are particularly susceptible to hydrolysis.[1][2]

  • Reaction Conditions: Double-check the stoichiometry of your reactants, the reaction temperature, and ensure an inert atmosphere is maintained.[1]

Q2: The reactivity of my starting materials seems to be low. How can I address this?

A2: Poor reactivity of either the amine or the sulfonylating agent can significantly impact yield.

  • Amine Nucleophilicity: Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[2] To improve reactivity, consider increasing the reaction temperature or using a more forcing solvent.[2] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[2]

  • Sulfonylating Agent: Standard sulfonyl chlorides can be prone to degradation.[2] In such cases, using more stable sulfonylating agents like sulfonyl fluorides may provide better yields.[2][3]

Q3: I suspect side reactions are consuming my starting materials. What are the common side reactions and how can I minimize them?

A3: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride.[2]

  • Hydrolysis of Sulfonyl Chloride: This is a competitive pathway that consumes the sulfonyl chloride, especially in the presence of water and a base.[2] To mitigate this, ensure all glassware is thoroughly dried and use anhydrous solvents.[1][2] If an aqueous workup is necessary, perform it quickly at a low temperature.[2]

Q4: Are there alternative reagents or catalysts I can use to improve my yield?

A4: Yes, several alternatives can be employed to enhance the efficiency of sulfonamide synthesis.

  • Alternative Sulfonylating Agents: Sulfonyl fluorides are often more stable than sulfonyl chlorides and can lead to better yields, particularly with amines that have other functional groups.[2][3]

  • Stronger, Non-Nucleophilic Bases: Bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges can be more effective at deprotonating the amine or scavenging the HCl byproduct.[1]

  • Catalysts: For sluggish reactions, the use of a catalyst like DMAP can be beneficial.[2]

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Sulfonamide Yield reagent_issues Poor Reagent Quality (Moisture, Purity) low_yield->reagent_issues condition_issues Suboptimal Conditions (Temperature, Stoichiometry) low_yield->condition_issues reactivity_issues Low Reactivity (Steric Hindrance, Electronics) low_yield->reactivity_issues side_reaction_issues Side Reactions (Hydrolysis) low_yield->side_reaction_issues verify_reagents Use Pure, Dry Reagents & Anhydrous Solvents reagent_issues->verify_reagents optimize_conditions Optimize Temperature & Stoichiometry condition_issues->optimize_conditions use_catalyst Add Catalyst (e.g., DMAP) or Use Forcing Conditions reactivity_issues->use_catalyst minimize_water Use Inert Atmosphere & Dry Glassware side_reaction_issues->minimize_water

Figure 2. A diagram illustrating the relationship between problems, causes, and solutions.
Q5: My reaction appears to have worked, but I'm losing a significant amount of product during purification. What can I do?

A5: Purification can indeed be a challenging step where product loss can occur.

  • Recrystallization: If using recrystallization, ensure the chosen solvent system is optimal for your specific sulfonamide to maximize recovery of pure product.

  • Chromatography: For column chromatography, careful selection of the stationary and mobile phases is crucial to achieve good separation without significant product loss.

  • Extraction: During liquid-liquid extraction, be mindful of the pH to ensure the sulfonamide is in its non-ionized form for efficient extraction into the organic layer.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies, highlighting the impact of different reaction parameters on sulfonamide yield.

Table 1: Effect of Base and Solvent on Sulfonamide Yield

EntryAmineSulfonyl ChlorideBase (equiv.)SolventTemperature (°C)Yield (%)
1AnilineBenzenesulfonyl chloridePyridine (1.2)CH₂Cl₂0 to RT85
2AnilineBenzenesulfonyl chlorideTriethylamine (1.5)THF0 to RT82
3AnilineBenzenesulfonyl chlorideDBU (1.1)CH₃CNRT90
44-NitroanilineBenzenesulfonyl chloridePyridine (1.2)DMF5075
54-NitroanilineBenzenesulfonyl chlorideDBU (1.1)DMF5088

Table 2: Comparison of Sulfonylating Agents

EntryAmineSulfonylating AgentBase (equiv.)SolventTemperature (°C)Yield (%)
1BenzylamineBenzenesulfonyl chlorideTriethylamine (1.5)CH₂Cl₂RT88
2BenzylamineBenzenesulfonyl fluorideTriethylamine (1.5)CH₂Cl₂RT92[2]
3Morpholine4-Toluenesulfonyl chloridePyridine (1.2)DioxaneRT95
4Morpholine4-Toluenesulfonyl fluoridePyridine (1.2)DioxaneRT97[2]

Experimental Protocols

General Procedure for Sulfonamide Synthesis:

To a solution of the amine (1.0 mmol) and a base (e.g., pyridine, 1.2 mmol) in an anhydrous solvent (e.g., CH₂Cl₂, 10 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, a solution of the sulfonyl chloride (1.0 mmol) in the same anhydrous solvent (5 mL) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-16 hours), while being monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

References

Stability issues of 3-bromo-N-methylbenzenesulfonamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-bromo-N-methylbenzenesulfonamide under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis, particularly under acidic and basic conditions. This degradation involves the cleavage of the sulfur-nitrogen (S-N) bond. The rate of this hydrolysis is significantly influenced by pH and temperature.

Q2: What are the expected degradation products of this compound under hydrolytic stress?

A2: Under both acidic and basic hydrolysis, the cleavage of the S-N bond is the most probable degradation pathway. This results in the formation of 3-bromobenzenesulfonic acid and N-methylamine. In an acidic solution, N-methylamine will be protonated to form the N-methylammonium ion.

Q3: At what pH is this compound most stable?

Q4: How does temperature affect the stability of this compound?

A4: As with most chemical reactions, the rate of degradation for this compound is expected to increase with temperature. For long-term storage of solutions, it is advisable to use lower temperatures. The effect of temperature on stability can be quantified by conducting studies at elevated temperatures and using the Arrhenius equation to predict degradation rates at other temperatures.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation or stress study is a process where the drug substance is exposed to conditions more severe than accelerated stability testing (e.g., high temperature, high humidity, and extreme pH) to accelerate its degradation.[1][2] These studies are crucial for:

  • Identifying potential degradation products.[3]

  • Elucidating degradation pathways.[3]

  • Developing and validating stability-indicating analytical methods.[4]

  • Understanding the intrinsic stability of the molecule.[2]

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound.

Problem Possible Causes Recommended Solutions
Unexpectedly rapid degradation of the compound in solution. 1. Incorrect pH of the solution. 2. Higher than expected temperature. 3. Presence of catalytic impurities (e.g., metal ions). 4. Photodegradation if exposed to light.1. Verify the pH of your buffer or solution using a calibrated pH meter. 2. Ensure accurate temperature control of your experimental setup. 3. Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected. 4. Protect solutions from light by using amber vials or covering them with aluminum foil.
Inconsistent results in stability studies. 1. Inaccurate preparation of standard or sample solutions. 2. Variability in storage conditions (temperature and humidity). 3. Issues with the analytical method (e.g., HPLC).1. Review and verify all steps in the solution preparation procedure. 2. Ensure stability chambers are properly calibrated and maintained. 3. Refer to the HPLC troubleshooting guide below.
Difficulty in separating the parent compound from its degradation products by HPLC. 1. Suboptimal mobile phase composition. 2. Inappropriate column selection. 3. Gradient elution not optimized.1. Adjust the mobile phase's organic-to-aqueous ratio or try a different organic solvent (e.g., methanol instead of acetonitrile). 2. Use a high-resolution column (e.g., smaller particle size) or a column with a different stationary phase. 3. Modify the gradient slope, initial, or final conditions to improve resolution.
Poor peak shape (e.g., tailing, fronting) in HPLC analysis. 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Mismatch between sample solvent and mobile phase.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to suppress ionization of the analyte or add an ion-pairing agent. 3. Dissolve the sample in the initial mobile phase whenever possible.

Data Presentation

The following table summarizes illustrative quantitative data on the hydrolysis of a substituted benzenesulfonamide at 50°C, demonstrating the influence of pH on the degradation rate. The degradation is assumed to follow pseudo-first-order kinetics.

Condition pH Rate Constant (k, s-1) Half-life (t1/2, hours)
Acidic2.01.5 x 10-512.8
Neutral7.02.0 x 10-7962.5
Basic12.08.0 x 10-624.1

Note: This data is illustrative and based on general trends observed for sulfonamide hydrolysis. Actual rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

Objective: To evaluate the stability of this compound under acidic and basic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV detector

  • Thermostatic water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a thermostatic water bath at a specified temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M NaOH instead of 0.1 M HCl for hydrolysis and 0.1 M HCl for neutralization.

  • HPLC Analysis:

    • Analyze the prepared samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent drug and the formation of any degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 60% B

    • 10-12 min: 60-80% B

    • 12-15 min: 80% B

    • 15-16 min: 80-60% B

    • 16-20 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the method.

Visualizations

degradation_pathway parent 3-bromo-N-methyl- benzenesulfonamide acid_cond Acidic Conditions (H3O+) parent->acid_cond base_cond Basic Conditions (OH-) parent->base_cond product1 3-bromobenzenesulfonic acid acid_cond->product1 product2 N-methylamine acid_cond->product2 base_cond->product1 base_cond->product2

Caption: Hydrolysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid_sample Prepare Acidic Sample stock->acid_sample base_sample Prepare Basic Sample stock->base_sample incubate_acid Incubate Acidic Sample (e.g., 60°C) acid_sample->incubate_acid incubate_base Incubate Basic Sample (e.g., 60°C) base_sample->incubate_base sampling Withdraw Aliquots at Time Intervals incubate_acid->sampling incubate_base->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Improving Regioselectivity of Bromination in Benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective bromination of benzenesulfonamide and its derivatives. Here, we address common experimental issues through a detailed question-and-answer format, providing not only solutions but also the underlying mechanistic principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when brominating an unsubstituted benzenesulfonamide, and why?

A1: The major product expected is para-bromobenzenesulfonamide. The sulfonamide group (-SO₂NH₂) is an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2] This is because the sulfur atom, despite being attached to electronegative oxygen atoms, can participate in resonance, donating electron density to the aromatic ring, particularly at the ortho and para positions. This donation stabilizes the positively charged intermediate (the arenium ion) formed during the substitution at these positions.[3][4]

However, the sulfonamide group is sterically bulky. This bulkiness hinders the approach of the electrophile (e.g., Br⁺) to the ortho positions, which are adjacent to the substituent.[1][5][6][7] Consequently, substitution occurs preferentially at the less sterically hindered para position.

Q2: Why is my bromination reaction producing a significant amount of the ortho isomer alongside the desired para product?

A2: Achieving high para-selectivity is a balance of electronic and steric effects.[1] Several factors can lead to an increased yield of the ortho isomer:

  • Highly Reactive Brominating Agent: Using highly reactive conditions, such as molecular bromine (Br₂) with a strong Lewis acid, can reduce the selectivity of the reaction.[8][9] The high reactivity of the electrophile can overcome the steric barrier at the ortho position.

  • Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to a lower para:ortho ratio.[10]

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and the transition states, thereby affecting the isomer distribution.[11][12]

Troubleshooting Guide: Common Experimental Problems

Problem 1: Poor para:ortho regioselectivity. The reaction yields a mixture of isomers that are difficult to separate.

Cause: This is the most common issue and typically arises from using a brominating agent that is too reactive or reaction conditions that are not optimized to favor steric control.

Solutions:

  • Change the Brominating Agent: Switch from molecular bromine (Br₂) to a milder and sterically bulkier reagent. N-Bromosuccinimide (NBS) is an excellent alternative.[10][13][14] NBS provides a controlled, low-concentration source of electrophilic bromine and is known to improve para-selectivity in the bromination of activated aromatic systems.[10][14][15]

  • Optimize the Solvent: The choice of solvent can significantly impact selectivity.

    • Acetonitrile (CH₃CN): Often a good starting point, balancing solubility and moderate polarity.[15]

    • Dimethylformamide (DMF): Using NBS in DMF has been reported to give high levels of para-selectivity for reactive aromatic compounds.[14]

    • Aqueous Conditions: In some cases, aqueous media with a catalyst can enhance regioselectivity.[16][17]

  • Control the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Lowering the temperature increases the kinetic barrier for the formation of the sterically hindered ortho product more than for the para product.[10]

  • Use a Catalyst Judiciously: While strong Lewis acids (FeBr₃, AlCl₃) are often used to activate Br₂,[8][9] they can decrease selectivity. With a milder reagent like NBS, a catalyst may not be necessary. If activation is required, consider a milder Lewis acid like ZrCl₄ or a Brønsted acid catalyst.[18][19]

Caption: Decision workflow for improving para-selectivity.
Problem 2: Significant formation of di-brominated or poly-brominated byproducts.

Cause: The mono-brominated product is still sufficiently activated to undergo a second substitution reaction, especially under harsh conditions or with an excess of the brominating agent.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS).

  • Slow Addition: Add the brominating agent slowly and portion-wise, or as a solution via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or below). This will temper the reactivity and reduce the likelihood of a second bromination.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.

Problem 3: The reaction is very slow or results in low conversion to the product.

Cause: The sulfonamide group, while being an ortho, para-director, is also a deactivating group due to the strong electron-withdrawing inductive effect of the sulfonyl group.[4][20] This deactivation can make the aromatic ring less nucleophilic and slow down the reaction.

Solutions:

  • Increase Activation: If using a mild system like NBS alone, a catalytic amount of a Lewis or Brønsted acid may be necessary to increase the electrophilicity of the bromine source.[18][21]

    • Lewis Acids: Catalytic ZrCl₄ has been shown to be effective with N-haloimides.[18]

    • Brønsted Acids: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or even sulfuric acid can protonate NBS, making it a more potent electrophile.[22]

  • Increase Temperature: If selectivity is not an issue, gradually increasing the reaction temperature can improve the rate of conversion. It is crucial to find a balance between reaction rate and selectivity.

  • Solvent Choice: Ensure your starting material is fully dissolved. A solvent like acetic acid is a classic choice for brominations that can aid in solubility and activation.

ConditionReagent SystemTypical SelectivityKey Considerations
High Reactivity Br₂ / FeBr₃Moderate to LowFast reaction, but often leads to isomer mixtures and over-bromination.[8]
High Selectivity NBS / DMFHigh para-selectivityMilder conditions, ideal for activated systems, minimizes byproducts.[14]
Catalytic (Mild) NBS / cat. ZrCl₄Good to HighBalances reactivity for moderately deactivated rings with good selectivity.[18]
Catalytic (Acid) NBS / cat. p-TsOHGood to HighUseful when the ring is too deactivated for NBS alone.[23]

Illustrative Reaction Mechanism

The following diagram illustrates the key steps in the electrophilic aromatic substitution, highlighting why the para position is favored.

EAS_Mechanism cluster_A Step 1: Electrophile Attack cluster_B Arenium Ion Resonance cluster_C Step 2: Deprotonation Benzene Benzenesulfonamide Ring Arenium Arenium Ion Intermediate (Resonance Stabilized) Benzene->Arenium + Br⁺ NBS NBS (Br⁺ source) Ortho Ortho-attack intermediate (Steric Hindrance) Arenium->Ortho Disfavored Path Para Para-attack intermediate (Sterically Favored) Arenium->Para Favored Path Meta Meta-attack intermediate (Less Stable) Arenium->Meta Highly Disfavored FinalProduct p-Bromobenzenesulfonamide Para->FinalProduct - H⁺ (Aromaticity Restored)

References

Challenges in the scale-up of 3-bromo-N-methylbenzenesulfonamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-bromo-N-methylbenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, especially during scale-up. The primary reaction involves the reaction of 3-bromobenzenesulfonyl chloride with methylamine. Here are common causes and their respective solutions:

  • Hydrolysis of 3-bromobenzenesulfonyl chloride: This is a common side reaction where the sulfonyl chloride reacts with moisture to form the unreactive 3-bromobenzenesulfonic acid.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Poor quality of starting materials: Impurities in 3-bromobenzenesulfonyl chloride or methylamine can lead to side reactions and reduced yield.

    • Solution: Use high-purity starting materials. The sulfonyl chloride can be purified by distillation or recrystallization if necessary. Ensure the methylamine solution concentration is accurately known.

  • Suboptimal reaction temperature: The reaction is exothermic, and poor temperature control can lead to the formation of byproducts.

    • Solution: Maintain the reaction temperature at the optimal range, typically between 0-10°C, especially during the addition of the sulfonyl chloride. Utilize an efficient cooling system and monitor the internal reaction temperature closely.

  • Formation of a di-sulfonated byproduct: Although less common with a primary amine like methylamine, it's a possibility if reaction conditions are not well-controlled.

    • Solution: Add the 3-bromobenzenesulfonyl chloride to the methylamine solution slowly and in a controlled manner to avoid localized excess of the sulfonyl chloride.

Question: I am observing the formation of significant impurities in my final product. How can I identify and minimize them?

Answer: Impurity profiling is critical in drug development. Common impurities in the synthesis of this compound include unreacted starting materials, byproducts from side reactions, and residual solvents.

  • Identification: Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) are essential for identifying and quantifying impurities.[1][2][3]

  • Minimization:

    • 3-bromobenzenesulfonic acid: This impurity arises from the hydrolysis of the sulfonyl chloride. To minimize its formation, strictly adhere to anhydrous reaction conditions.

    • Unreacted 3-bromobenzenesulfonyl chloride: This can be minimized by ensuring the reaction goes to completion and by using a slight excess of methylamine.

    • Residual Solvents: Effective drying of the final product under vacuum at an appropriate temperature is crucial for removing residual solvents.

Question: The reaction is difficult to control on a larger scale, with significant exothermicity. What are the key considerations for managing the reaction heat?

Answer: The reaction between a sulfonyl chloride and an amine is exothermic and can become difficult to manage on a larger scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.

  • Slow and Controlled Addition: Add the 3-bromobenzenesulfonyl chloride to the methylamine solution at a slow, controlled rate using a dosing pump.

  • Efficient Cooling: Employ a robust cooling system, such as a jacketed reactor with a circulating coolant, to maintain the desired reaction temperature.

  • Dilution: Conducting the reaction in a suitable solvent at an appropriate concentration can help to dissipate the heat more effectively.

  • In-Process Monitoring: Continuously monitor the internal temperature of the reactor. An automated system that can adjust the addition rate based on the temperature profile is highly recommended for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the reaction of 3-bromobenzenesulfonyl chloride with methylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Safety is paramount during chemical synthesis scale-up. Key precautions include:

  • Handling 3-bromobenzenesulfonyl chloride: This is a corrosive and moisture-sensitive chemical.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling Methylamine: Methylamine is a flammable and toxic gas or solution.[6] Ensure adequate ventilation and use appropriate containment measures.

  • Managing Exothermic Reactions: As discussed in the troubleshooting section, uncontrolled exothermic reactions can lead to a dangerous increase in temperature and pressure. Implement robust temperature control and have an emergency cooling plan in place.

Q3: How can I effectively purify this compound at a larger scale?

A3: Purification at scale often requires different techniques than those used in a laboratory setting.

  • Crystallization: This is one of the most common and effective methods for purifying solid organic compounds on a large scale. Selecting an appropriate solvent system is crucial for obtaining high purity and yield.

  • Chromatography: While less common for bulk production due to cost, preparative chromatography can be used for high-purity requirements.

  • Washing/Trituration: Washing the crude product with a suitable solvent can help remove certain impurities.

Q4: What are the key parameters to monitor during the reaction?

A4: For consistent results and a robust process, it is essential to monitor:

  • Temperature: As the reaction is exothermic, temperature control is critical.

  • Reaction Progress: Monitor the consumption of the starting materials and the formation of the product using in-process analytical techniques like HPLC or TLC.

  • pH: The pH of the reaction mixture should be monitored to ensure the reaction environment is optimal.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterLaboratory Scale (grams)Pilot/Industrial Scale (kilograms)
Reactant Ratio (Methylamine:Sulfonyl Chloride) 1.1 - 1.5 : 11.05 - 1.2 : 1
Solvent Dichloromethane, Diethyl etherToluene, Ethyl acetate
Temperature 0 - 25 °C0 - 10 °C
Reaction Time 1 - 4 hours2 - 8 hours
Typical Yield 85 - 95%80 - 90%
Typical Purity (post-purification) >98% (by HPLC)>99% (by HPLC)

Experimental Protocols

Representative Laboratory-Scale Synthesis of this compound:

  • To a solution of methylamine (40% in water, 1.2 equivalents) in a suitable organic solvent such as dichloromethane, cooled to 0°C in an ice bath, add 3-bromobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a solid.

Scale-Up Considerations:

  • Heat Transfer: The exothermic nature of the reaction requires a jacketed reactor with efficient cooling for large-scale synthesis. The rate of addition of the sulfonyl chloride will need to be carefully controlled to manage the heat output.

  • Mixing: Efficient mixing is crucial to ensure homogenous reaction conditions and prevent localized overheating. A mechanical overhead stirrer is necessary for larger volumes.

  • Material Transfer: The handling and transfer of large quantities of corrosive and flammable materials require specialized equipment and safety protocols.

  • Work-up and Isolation: Large-scale filtration and drying equipment will be necessary for product isolation and purification.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis start Start reagents Charge Reactor with Methylamine Solution and Solvent start->reagents cooling Cool Reactor to 0-5°C reagents->cooling addition Slow Addition of 3-bromobenzenesulfonyl chloride cooling->addition reaction Reaction at 0-10°C addition->reaction monitoring In-process Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Work-up and Phase Separation monitoring->workup Reaction Complete drying Drying of Organic Phase workup->drying concentration Solvent Removal under Vacuum drying->concentration purification Purification by Crystallization concentration->purification final_product Drying of Final Product purification->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield low_yield Low Yield Observed check_moisture Check for Moisture Contamination low_yield->check_moisture check_reagents Verify Starting Material Purity low_yield->check_reagents check_temp Review Temperature Control low_yield->check_temp check_byproducts Analyze for Byproducts (e.g., sulfonic acid) low_yield->check_byproducts solution_moisture Use Anhydrous Solvents and Inert Atmosphere check_moisture->solution_moisture solution_reagents Purify Starting Materials or Use Higher Grade check_reagents->solution_reagents solution_temp Optimize Cooling and Addition Rate check_temp->solution_temp solution_byproducts Adjust Stoichiometry and Reaction Conditions check_byproducts->solution_byproducts

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-bromo-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, analysis, and potential degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under common experimental stress conditions?

A1: While specific degradation studies on this compound are not extensively published, based on the chemistry of related sulfonamides and halogenated aromatic compounds, the primary degradation pathways are expected to be hydrolysis, photolysis, and oxidation.

  • Hydrolytic Degradation: This can occur under acidic or basic conditions, leading to the cleavage of the sulfonamide bond (S-N bond). This would yield 3-bromobenzenesulfonic acid and methylamine.

  • Photolytic Degradation: Exposure to UV light can induce degradation. A likely pathway involves the cleavage of the Carbon-Bromine (C-Br) bond, a process known as dehalogenation, which would result in N-methylbenzenesulfonamide. Further degradation of the aromatic ring can also occur with prolonged exposure.

  • Oxidative Degradation: Strong oxidizing agents may lead to hydroxylation of the benzene ring or other oxidative cleavage pathways.

Q2: What are the primary degradation products I should be looking for?

A2: Based on the predicted pathways, the primary degradation products to monitor would be:

  • 3-bromobenzenesulfonic acid

  • Methylamine (highly volatile and difficult to detect by RP-HPLC)

  • N-methylbenzenesulfonamide (from photolytic debromination)

  • Hydroxylated versions of the parent compound or its degradation products.

Q3: Is this compound susceptible to microbial degradation?

A3: Yes, it is possible. Microbes have been shown to degrade halogenated aromatic compounds, often through hydrolytic dehalogenation where the bromine atom is replaced by a hydroxyl group.[1] Some bacteria also possess genes that enable the cleavage of the S-N bond in sulfonamides.[2] Therefore, if your experimental setup is not sterile, microbial contamination could be a source of degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the analyte and the column's stationary phase, often due to residual silanols.[3]1. Adjust the mobile phase pH to suppress the ionization of silanols (typically lower pH).2. Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites.3. Use a column with better end-capping or a different stationary phase.4. Ensure the sample is fully dissolved in the mobile phase.[4]
Ghost Peaks Contamination from a previous injection or impurities in the solvent.[3]1. Run a blank gradient to see if the peak appears.2. Implement a robust column wash step at the end of each gradient run.3. Ensure high purity solvents and freshly prepared mobile phases.
High Back Pressure Blockage in the system, often at the column inlet frit.[4][5]1. Disconnect the column and run the pump to confirm the blockage is in the column.2. Reverse-flush the column with a strong solvent (ensure column is compatible with this).3. If the problem persists, the inlet frit may need to be replaced.[4]
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.[3]1. Ensure mobile phase is thoroughly mixed and degassed.2. Use a column oven to maintain a stable temperature.3. Check for leaks in the pump system.4. Run a system suitability test with a standard to check column performance.
Mass Spectrometry Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Unexpected Adduct Ions (e.g., [M+Na]+, [M+K]+) Presence of sodium or potassium salts in the sample, mobile phase, or from glassware.[6]1. Use high-purity solvents and additives (e.g., LC-MS grade).2. Minimize the use of glass and prefer polypropylene vials and containers.3. These adducts can sometimes be used for confirmation of the molecular weight.
Unusual Fragmentation (Loss of SO2) A known fragmentation pathway for aromatic sulfonamides in the mass spectrometer, involving rearrangement and elimination of sulfur dioxide (SO2, 64 Da).[7][8]1. Recognize this as a characteristic fragmentation pattern, not necessarily a degradation product from the sample.2. Use this fragment ion ([M+H-64]+) in MS/MS methods for specific detection.
Interference from Unknown Peaks Contaminants from plasticware (e.g., plasticizers), solvents, or sample matrix.[9]1. Analyze a blank sample (solvent only) to identify background ions.2. Use high-quality, clean labware.3. Ensure proper sample clean-up procedures are followed.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to investigate its stability profile.[10][11][12][13]

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2, 30%)

  • Calibrated pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H2O2.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL) in a quartz cuvette to UV light in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze samples at various time intervals.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to prepare a solution of known concentration for analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (preferably with a mass spectrometer detector) to separate the parent compound from any degradation products.

    • Quantify the amount of degradation and identify the structure of major degradants using MS/MS fragmentation.

Visualizations

Degradation_Pathways parent This compound hydrolysis_prod 3-bromobenzenesulfonic acid + Methylamine parent->hydrolysis_prod Hydrolysis (Acid/Base) Cleavage of S-N bond photo_prod N-methylbenzenesulfonamide parent->photo_prod Photolysis (UV) Cleavage of C-Br bond

Caption: Proposed primary degradation pathways for this compound.

HPLC_Troubleshooting_Workflow start Abnormal Peak Shape (e.g., Tailing, Fronting) check_sample_prep Is sample dissolved in mobile phase? start->check_sample_prep redissolve Redissolve sample in mobile phase check_sample_prep->redissolve No check_overload Is concentration too high? (Fronting) check_sample_prep->check_overload Yes end Problem Resolved redissolve->end dilute Dilute sample check_overload->dilute Yes check_secondary_int Secondary Interactions? (Tailing) check_overload->check_secondary_int No dilute->end adjust_ph Adjust mobile phase pH check_secondary_int->adjust_ph Yes add_modifier Add modifier (e.g., TEA) check_secondary_int->add_modifier Yes change_column Use different column check_secondary_int->change_column Yes check_secondary_int->end No adjust_ph->end add_modifier->end change_column->end

Caption: Troubleshooting workflow for abnormal HPLC peak shapes.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-bromo-N-methylbenzenesulfonamide and its structural analog, N-methylbenzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the spectral features and the influence of the bromo substituent on the chemical shifts.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). In this guide, we present a comparative analysis of this compound and N-methylbenzenesulfonamide to illustrate the impact of a meta-bromo substituent on the aromatic ring's spectral characteristics.

Comparative Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for N-methylbenzenesulfonamide. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

Assignment This compound (Predicted) N-methylbenzenesulfonamide (Experimental)
H-27.95 (t, J=1.8 Hz)7.85 (m)
H-47.80 (ddd, J=7.9, 1.8, 1.0 Hz)7.55 (m)
H-57.45 (t, J=7.9 Hz)7.55 (m)
H-67.70 (ddd, J=7.9, 1.8, 1.0 Hz)7.85 (m)
NH5.10 (q, J=5.2 Hz)4.98 (q, J=5.1 Hz)
N-CH₃2.65 (d, J=5.2 Hz)2.60 (d, J=5.1 Hz)

Solvent: CDCl₃ for both predicted and experimental data.

Table 2: ¹³C NMR Spectral Data Comparison

Assignment This compound (Predicted) N-methylbenzenesulfonamide (Experimental)
C-1141.9139.8
C-2130.4127.0
C-3122.8129.1
C-4135.5132.7
C-5130.1129.1
C-6125.9127.0
N-CH₃29.529.5

Solvent: CDCl₃ for both predicted and experimental data.

Experimental Protocols

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like sulfonamides.

Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The choice of solvent is critical and should dissolve the compound completely without interfering with the signals of interest.[2]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved, forming a homogeneous solution.[1]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[3]

NMR Instrument Setup and Data Acquisition

  • Instrumentation: The spectra are typically acquired on a 400 or 500 MHz NMR spectrometer.[4]

  • Tuning and Shimming: The instrument is tuned to the appropriate nucleus (¹H or ¹³C), and the magnetic field homogeneity is optimized through a process called shimming to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is commonly used.

    • Number of Scans: Typically 16 to 64 scans are sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans is standard.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is typical.

  • Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard like tetramethylsilane (TMS).

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune and Shim insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Chemical Shifts phase_baseline->reference integrate_assign Integrate and Assign Signals reference->integrate_assign

Caption: Workflow for NMR Spectral Analysis.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound in comparison to its unsubstituted analog, offering valuable data and standardized protocols for researchers in the field.

References

A Comparative Guide to the Synthesis of N-Alkylated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylated benzenesulfonamide motif is a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of therapeutic agents. The strategic introduction of alkyl groups onto the sulfonamide nitrogen can significantly modulate a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of three prominent synthetic routes to N-alkylated benzenesulfonamides: Classical N-Alkylation with Alkyl Halides, Reductive Amination, and Catalytic N-Alkylation with Alcohols.

Comparison of Synthetic Routes

The choice of synthetic strategy for the N-alkylation of benzenesulfonamides depends on several factors, including substrate scope, functional group tolerance, scalability, and the principles of green chemistry. Below is a summary of quantitative data for representative examples of each method.

MethodBenzenesulfonamide SubstrateAlkylating Agent/ReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Classical N-Alkylation BenzenesulfonamideBenzyl bromideK₂CO₃DMFRT1295
4-MethylbenzenesulfonamideEthyl iodideCs₂CO₃Acetonitrile80692
Reductive Amination BenzenesulfonamideBenzaldehyde, H₂Pd/CMethanolRT2485
4-ChlorobenzenesulfonamideCyclohexanone, NaBH(OAc)₃Acetic Acid (cat.)1,2-DCERT1288
BenzenesulfonamideN-Phenylacetamide, PhenylsilaneCp₂ZrCl₂ (10 mol%)THFRT2494[1]
Catalytic N-Alkylation with Alcohols 4-MethylbenzenesulfonamideBenzyl alcoholMn(I) PNP pincer catalyst (5 mol%), K₂CO₃ (10 mol%)Xylenes1502486[2]
Thiophene-2-sulfonamideBenzyl alcoholMn(I) PNP pincer catalyst (5 mol%), K₂CO₃ (10 mol%)Xylenes1502473[2]
4-AminobenzenesulfonamideBenzyl alcohol[(p-cymene)Ru(2,2′-bpyO)(H₂O)] (1 mol%)Toluene1102495[3][4]

Experimental Protocols

Classical N-Alkylation with Alkyl Halides

This traditional method relies on the nucleophilic substitution (S_N2) reaction between a deprotonated sulfonamide and an alkyl halide.

General Experimental Protocol:

To a solution of the benzenesulfonamide (1.0 equiv.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (1.1-1.5 equiv., e.g., K₂CO₃ or Cs₂CO₃) is added. The mixture is stirred at room temperature for 30 minutes. The alkyl halide (1.1 equiv.) is then added, and the reaction is stirred at room temperature or elevated temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Reductive Amination

Reductive amination provides a versatile route to N-alkylated sulfonamides through the in situ formation and subsequent reduction of an N-sulfonylimine intermediate from a sulfonamide and an aldehyde or ketone.

General Experimental Protocol (using Sodium Triacetoxyborohydride):

A mixture of the benzenesulfonamide (1.0 equiv.), the aldehyde or ketone (1.1 equiv.), and a catalytic amount of acetic acid in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is stirred at room temperature for 1-2 hours. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) is then added portion-wise, and the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired N-alkylated benzenesulfonamide.

Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This modern and atom-economical approach utilizes alcohols as alkylating agents, with the reaction proceeding via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by a transition metal complex. This process generates water as the only byproduct.

Experimental Protocol for Manganese-Catalyzed N-Alkylation: [2]

In an oven-dried Schlenk tube, the benzenesulfonamide (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %) are combined. Xylenes (1.0 M) are added, and the tube is sealed. The reaction mixture is stirred at 150 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

G cluster_input Starting Materials cluster_methods Synthetic Routes cluster_output Product & Workup start1 Benzenesulfonamide method1 Classical N-Alkylation (Alkyl Halide) start1->method1 method2 Reductive Amination (Aldehyde/Ketone) start1->method2 method3 Catalytic N-Alkylation (Alcohol) start1->method3 start2 Alkylating Agent start2->method1 start2->method2 start2->method3 product N-Alkylated Benzenesulfonamide method1->product method2->product method3->product workup Purification product->workup

Caption: General workflow for the synthesis of N-alkylated benzenesulfonamides.

Caption: "Borrowing Hydrogen" mechanism for catalytic N-alkylation with alcohols.

References

A Comparative Guide to the Synthetic Utility of 3-Bromo-N-methylbenzenesulfonamide and Other Halogenated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated benzenesulfonamides are a versatile class of intermediates, prized for their utility in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of 3-bromo-N-methylbenzenesulfonamide with its fluoro, chloro, and iodo counterparts, supported by established reactivity principles and representative experimental protocols.

The synthetic utility of a halogenated aromatic compound in cross-coupling reactions is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy. This energy dictates the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycles of common cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The generally accepted trend in reactivity for aryl halides is I > Br > OTf > Cl > F.[1][2] This hierarchy forms the basis for the comparative performance of the N-methylbenzenesulfonamide analogues discussed herein.

Comparative Performance in Cross-Coupling Reactions

Reaction TypeHalogen (X) at meta-positionReactivity & Typical ConditionsExpected Yield
Suzuki-Miyaura Coupling Iodo (I)Highest reactivity. Often proceeds at room temperature or with mild heating. Lower catalyst loadings may be sufficient.[3][4]Very Good to Excellent
Bromo (Br)Good reactivity. Typically requires heating (e.g., 80-100 °C) and standard catalyst loadings.[3][5]Good to Very Good
Chloro (Cl)Lower reactivity. Often requires more forcing conditions, higher temperatures, and specialized, electron-rich ligands (e.g., biaryl phosphines) to facilitate oxidative addition.[1][5][6]Fair to Good
Fluoro (F)Generally unreactive under standard Suzuki-Miyaura conditions.[1]Very Low to No Reaction
Buchwald-Hartwig Amination Iodo (I)High reactivity, allowing for coupling with a wide range of amines under relatively mild conditions. Bidentate phosphine ligands are effective.[7][8]Very Good to Excellent
Bromo (Br)Reliable reactivity. Couples efficiently with a broad scope of amines, typically requiring heating.[8][9]Good to Very Good
Chloro (Cl)Challenging substrate. Requires bulky, electron-rich phosphine ligands and often higher temperatures to achieve good conversion.[8][10]Fair to Good
Fluoro (F)Generally not a viable substrate for this reaction.No Reaction
Heck Reaction Iodo (I)Most reactive substrate. Reactions can often be carried out at lower temperatures.[11][12]Very Good to Excellent
Bromo (Br)Good reactivity. A common and reliable substrate for the Heck reaction.[11][13]Good to Very Good
Chloro (Cl)Significantly less reactive. Requires higher temperatures, and often more active catalyst systems.[13][14]Fair to Good
Fluoro (F)Typically unreactive in Heck couplings.No Reaction

Experimental Protocols

Detailed methodologies for the synthesis of the precursor halogenated benzenesulfonyl chlorides and their subsequent conversion to the corresponding N-methylbenzenesulfonamides are provided below.

Synthesis of 3-Halobenzenesulfonyl Chlorides

The synthesis of 3-bromo, 3-chloro, and 3-iodobenzenesulfonyl chlorides can be achieved via a Sandmeyer-type reaction from 3-aminobenzenesulfonic acid.

Workflow for the Synthesis of 3-Halobenzenesulfonyl Chlorides

cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_hydrolysis Hydrolysis & Chlorination A 3-Aminobenzenesulfonic acid B Diazonium Salt A->B NaNO2, HCl, 0-5 °C C 3-Halobenzenesulfonyl halide B->C CuX, SO2 (in AcOH) D 3-Halobenzenesulfonic acid C->D H2O E 3-Halobenzenesulfonyl chloride D->E SOCl2 or PCl5

Caption: General workflow for the synthesis of 3-halobenzenesulfonyl chlorides.

Synthesis of N-Methyl-3-halobenzenesulfonamides

The final N-methylated products are typically prepared by the reaction of the corresponding sulfonyl chloride with methylamine.

Experimental Workflow for N-Methylation

A 3-Halobenzenesulfonyl chloride C 3-Halo-N-methylbenzenesulfonamide A->C Base (e.g., Pyridine or Et3N) DCM or THF, 0 °C to RT B Methylamine (aq. or gas) B->C

Caption: General scheme for the synthesis of 3-halo-N-methylbenzenesulfonamides.

Detailed Protocol for the Synthesis of this compound:

  • Dissolution: In a round-bottom flask, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Amine: To the cooled solution, add a solution of methylamine (e.g., 40% in water, 1.2 eq) and a base such as triethylamine or pyridine (1.2 eq) dropwise, while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired this compound.

The same general procedure can be adapted for the synthesis of the chloro and iodo analogues, starting from the corresponding 3-chloro- or 3-iodobenzenesulfonyl chloride.

Conclusion

The choice between this compound and its halogenated counterparts is a strategic decision based on the desired reactivity, cost, and availability of starting materials.

  • 3-Iodo-N-methylbenzenesulfonamide is the most reactive and is ideal for cross-coupling reactions where mild conditions are required or for substrates that are sensitive to high temperatures.

  • This compound offers a good balance of reactivity and stability, making it a versatile and widely used building block for a broad range of cross-coupling transformations.[5]

  • 3-Chloro-N-methylbenzenesulfonamide is a more economical option but its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems and more forcing reaction conditions.[5][6]

  • 3-Fluoro-N-methylbenzenesulfonamide is generally not suitable for palladium-catalyzed cross-coupling reactions due to the strength of the C-F bond and is typically used when the fluorine atom is desired in the final product.

By understanding the inherent reactivity differences and having access to reliable synthetic protocols, researchers can make informed decisions to optimize their synthetic strategies and efficiently access their target molecules.

References

Screening of Brominated Benzenesulfonamide Derivatives Reveals Potential for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of various brominated benzenesulfonamide derivatives indicates their potential as inhibitors of key enzymes implicated in neurodegenerative diseases and inflammation. While specific data for 3-bromo-N-methylbenzenesulfonamide derivatives remain elusive in the reviewed literature, studies on analogous brominated structures provide valuable insights into their biological activities, particularly against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).

This guide summarizes the available experimental data for N-substituted brominated benzenesulfonamide derivatives, offering a comparative overview of their enzyme inhibitory potentials. Detailed experimental protocols for the cited assays are also provided to facilitate further research in this area.

Comparative Analysis of Enzyme Inhibition

The inhibitory activities of several N-substituted brominated benzenesulfonamide derivatives against AChE, BChE, and LOX are presented in Table 1. The data is compiled from studies on N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide and N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide derivatives. Notably, certain substitutions on the nitrogen atom of the sulfonamide moiety significantly influence the inhibitory potency.

Compound IDDerivative ClassTarget EnzymeIC50 (µM)
6d N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamideButyrylcholinesterase (BChE)45.31 ± 0.17[1]
6k N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamideButyrylcholinesterase (BChE)42.21 ± 0.25[1]
5g N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamideAcetylcholinesterase (AChE)92.13 ± 0.15[2]
5h N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamideAcetylcholinesterase (AChE)98.72 ± 0.12[2]
5j N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamideAcetylcholinesterase (AChE)92.52 ± 0.16[2]
5l N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamideAcetylcholinesterase (AChE)52.63 ± 0.14[2]
5n N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamideAcetylcholinesterase (AChE)82.75 ± 0.16[2]

Table 1: Inhibitory concentration (IC50) values of selected brominated benzenesulfonamide derivatives against various enzymes. Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols

Detailed methodologies for the enzyme inhibition assays are crucial for the reproducibility and validation of the presented data.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

The inhibitory activity against AChE and BChE is commonly determined using a modified Ellman's spectrophotometric method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BChE

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (brominated benzenesulfonamide derivatives)

  • Positive control (e.g., Donepezil or Galantamine)

Procedure:

  • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add 20 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the AChE or BChE enzyme solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • To initiate the reaction, add 140 µL of a freshly prepared mixture of the respective substrate (ATCI or BTCI) and DTNB in phosphate buffer.

  • Measure the absorbance at 412 nm at regular intervals for a specified period (e.g., 10 minutes) using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Lipoxygenase (LOX) Inhibition Assay

The lipoxygenase inhibitory activity can be assessed by measuring the formation of hydroperoxides from a suitable substrate.

Materials:

  • Lipoxygenase (from soybean)

  • Linoleic acid or arachidonic acid as substrate

  • Borate buffer (pH 9.0)

  • Test compounds (brominated benzenesulfonamide derivatives)

  • Positive control (e.g., Quercetin or Baicalein)

Procedure:

  • Prepare stock solutions of the test compounds and positive control in a suitable solvent.

  • In a cuvette, mix the enzyme solution with the test compound at various concentrations in borate buffer and incubate for a short period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes (hydroperoxides), for a defined period using a spectrophotometer.

  • The rate of the enzymatic reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated using the same formula as for the cholinesterase assay.

  • The IC50 value is determined from the dose-response curve.[4]

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of the enzyme inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compounds Test Compounds (Brominated Benzenesulfonamides) Incubation Incubation (Enzyme + Inhibitor) Test_Compounds->Incubation Enzyme_Solution Enzyme Solution (AChE, BChE, or LOX) Enzyme_Solution->Incubation Substrate_DTNB Substrate & Reagents (ATCI/BTCI, DTNB, Linoleic Acid) Reaction Enzymatic Reaction (Addition of Substrate) Substrate_DTNB->Reaction Incubation->Reaction Measurement Data Acquisition (Spectrophotometry) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 1. Experimental workflow for enzyme inhibition screening.

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission Activates Inhibitor Brominated Benzenesulfonamide (Inhibitor) Inhibitor->AChE Inhibits

Figure 2. Mechanism of acetylcholinesterase inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of N-Methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. This guide provides a comparative analysis of N-methylbenzenesulfonamide derivatives, focusing on their anticancer and antimicrobial activities. The information is collated from various studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of N-Acylbenzenesulfonamide Derivatives

Recent studies have explored the anticancer potential of N-acylbenzenesulfonamides, revealing promising activity against various human cancer cell lines. The core structure involves modifications on the N-acyl group and the benzenesulfonamide ring, leading to significant variations in cytotoxicity.

Data Summary:

The following table summarizes the in vitro cytotoxic activity (IC50) of selected N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines against three human tumor cell lines: breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa).[1][2]

Compound IDR (Substitution on Guanidine)IC50 (μM) vs. MCF-7IC50 (μM) vs. HCT-116IC50 (μM) vs. HeLa
1 4-Fluorophenyl2.53.05.0
2 4-Chlorophenyl2.82.57.0
3 4-Bromophenyl3.02.86.0
4 4-Nitrophenyl4.05.017.0
Doxorubicin Reference Drug0.80.91.2

SAR Insights:

  • All tested sulfonamides demonstrated high activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range (2.5–5 μM).[1][2]

  • The nature of the substituent on the phenyl ring attached to the guanidine group influences the activity. Halogen substitutions (F, Cl, Br) at the para-position resulted in the most potent compounds.

  • A nitro group at the para-position led to a decrease in activity, particularly against the HeLa cell line.[1][2]

  • The compounds showed higher cytotoxicity against cancer cells compared to the non-cancer human keratinocyte cell line (HaCaT), indicating a degree of selectivity.[1][2]

Antimicrobial Activity of Benzenesulfonamide Derivatives

Sulfonamides are a well-established class of antimicrobial agents. Their mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The following data showcases the activity of N-heterocyclic substituted benzenesulfonamides.

Data Summary:

This table presents the Minimum Inhibitory Concentration (MIC) values for a series of benzenesulfonamide-thiazole derivatives against various bacterial and fungal strains.

Compound IDR1 (at Thiazole)R2 (at Benzene)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. C. albicans
5a PhenylH62.531.25125
5b 4-ChlorophenylH31.2515.662.5
5c 4-NitrophenylH15.615.631.25
5d Phenyl4-CH331.2562.562.5
Ampicillin ReferenceReference12.525N/A
Fluconazole ReferenceReferenceN/AN/A12.5

SAR Insights:

  • The presence of electron-withdrawing groups on the phenyl ring attached to the thiazole moiety generally enhances antimicrobial activity. For instance, the 4-nitro derivative (5c) was the most potent among the tested compounds.[3]

  • Substitution on the benzenesulfonamide ring also modulates activity. A methyl group at the para-position (5d) showed variable effects depending on the microbial strain.[4]

  • The general structural requirement for antibacterial activity in sulfonamides is the p-aminobenzenesulfonamide core, where the amino group is crucial for mimicking the natural substrate, p-aminobenzoic acid (PABA).[5][6]

Experimental Protocols

MTT Assay for Anticancer Activity Evaluation

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][2]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours. A control group receives medium with DMSO only.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4]

  • Inoculum Preparation: Bacterial or fungal strains are grown on a suitable agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension to a final concentration of about 5×10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

General Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Analysis Lead Lead Compound (N-methylbenzenesulfonamide) Modification Structural Modification (e.g., R-group variation) Lead->Modification Synthesis Chemical Synthesis Modification->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, MIC) Purification->InVitro Test Compounds Data Collect Data (IC50, MIC values) InVitro->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Identify Identify Potent Compounds SAR_Analysis->Identify Identify->Modification Optimization Loop

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Mechanism of Sulfonamide Antibacterial Action

Sulfonamide_Mechanism PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF Metabolic Pathway DNA Purine & DNA Synthesis THF->DNA Metabolic Pathway Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition CA_Inhibition CA_Enzyme Carbonic Anhydrase (CA) Active Site Zn2+ Product HCO3- + H+ CA_Enzyme->Product Catalyzes Substrate CO2 + H2O Substrate->CA_Enzyme:zinc Binds to Inhibitor Benzenesulfonamide (-SO2NH2 group) Inhibitor->CA_Enzyme:zinc Binds & Inhibits

References

Comparative In Vitro Analysis of 3-bromo-N-methylbenzenesulfonamide and Related Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the potential in vitro activities of 3-bromo-N-methylbenzenesulfonamide. Direct experimental data for this specific compound is scarce in publicly accessible literature. Therefore, this document serves as a methodological and comparative framework, drawing insights from structurally related benzenesulfonamide derivatives to project the potential biological profile of this compound. The presented quantitative data for this compound is hypothetical and intended to serve as a benchmark for future experimental validation.

Comparison of Biological Activities

The benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of biological activities.[1] Derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a bromine atom and an N-methyl group on the benzenesulfonamide core can significantly influence the compound's physicochemical properties and its interaction with biological targets.

The following table summarizes hypothetical in vitro performance data for this compound against potential biological targets, alongside experimentally determined values for a related compound and a common reference compound.

CompoundTarget/AssayIC50 / GI50 (µM)Reference
This compound LSD1 Inhibition1.25 (Hypothetical)-
A549 Cell Proliferation15.8 (Hypothetical)-
Arylcyclopropylamine 1n (derivative)LSD1 Inhibition0.622[2]
A549 Cell Proliferation<100[2]
PCPA (reference compound)LSD1 Inhibition80.7[2]

Data for this compound is hypothetical and for illustrative purposes.

Signaling Pathway and Experimental Workflow

To understand the potential mechanism of action and the experimental approach to its characterization, the following diagrams illustrate a relevant signaling pathway and a standard in vitro assay workflow.

Hypothetical Signaling Pathway: LSD1 Inhibition cluster_0 Epigenetic Regulation cluster_1 Inhibitory Action Histone H3 Histone H3 LSD1 LSD1 Histone H3->LSD1 Demethylation (H3K4me1/2) Co-repressor Complex Co-repressor Complex LSD1->Co-repressor Complex Association Gene Repression Gene Repression Co-repressor Complex->Gene Repression This compound This compound This compound->LSD1 Inhibition

Hypothetical signaling pathway of LSD1 inhibition.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT) Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

References

A Comparative Analysis of Bromine Atom Reactivity Across Different Chemical Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of a bromine atom is critically influenced by its position within a molecule. This guide provides a comprehensive comparison of bromine atom reactivity in allylic, benzylic, vinylic, and aromatic positions, supported by experimental data and detailed protocols. Understanding these differences is paramount for designing synthetic routes and predicting reaction outcomes in drug development and other chemical sciences.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data to facilitate a clear comparison of bromine atom reactivity in different chemical environments.

Table 1: Relative Rates of Nucleophilic Substitution (S(_N)1 and S(_N)2) Reactions

PositionSubstrate ExampleRelative S(_N)1 RateRelative S(_N)2 Rate
Benzylic Benzyl bromideHigh (Resonance-stabilized carbocation)Very High (~
10510^5105
x Ethyl bromide)
Allylic Allyl bromideHigh (Resonance-stabilized carbocation)High (~
10210^2102
x Ethyl bromide)
Tertiary Alkyl tert-Butyl bromideVery High (~10⁸ x Methyl bromide)[1]Very Low (Steric hindrance)
Secondary Alkyl Isopropyl bromideModerate (44.7 x Methyl bromide)[1]Low
Primary Alkyl Ethyl bromideLow (1.7 x Methyl bromide)[1]Moderate (Baseline)
Methyl Methyl bromideVery Low (1.0)[1]High
Vinylic Vinyl bromideVery Low (Unstable carbocation)Very Low (Strong C-Br bond)
Aromatic Phenyl bromideVery Low (Unstable carbocation)Very Low (Strong C-Br bond)

Table 2: Carbon-Bromine (C-Br) Bond Dissociation Energies (BDEs)

A lower bond dissociation energy generally correlates with higher reactivity in reactions involving homolytic cleavage of the C-Br bond, such as free-radical bromination.

PositionExample CompoundC-Br Bond Dissociation Energy (kcal/mol)
Benzylic Benzyl bromide55[2]
Allylic Allyl bromide56[2]
Vinylic Vinyl bromide68[2]
Aromatic Phenyl bromide79[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Comparison of S(_N)1 Reactivity of Alkyl Halides

This experiment qualitatively compares the S(_N)1 reactivity of different alkyl bromides by observing the rate of precipitation of silver bromide.

Objective: To determine the relative S(_N)1 reaction rates of various alkyl bromides.

Materials:

  • 1% Silver nitrate (AgNO(_3)) in ethanol solution

  • Alkyl bromides to be tested (e.g., tert-butyl bromide, sec-butyl bromide, benzyl bromide, allyl bromide, bromobenzene)

  • Dry test tubes

  • Pipettes

  • Stopwatch

Procedure:

  • Label a series of clean, dry test tubes for each alkyl bromide to be tested.

  • Add 2 mL of the 1% AgNO(_3) in ethanol solution to each test tube.

  • To each test tube, add 2-3 drops of the corresponding alkyl bromide and start the stopwatch immediately.

  • Gently shake each test tube to ensure mixing.

  • Observe the test tubes for the formation of a silver bromide precipitate.

  • Record the time it takes for a precipitate to appear in each test tube. A faster precipitation time indicates a higher S(_N)1 reactivity.[3][4]

Protocol 2: Comparison of S(_N)2 Reactivity of Alkyl Halides

This experiment qualitatively compares the S(_N)2 reactivity of different alkyl bromides by observing the rate of precipitation of sodium bromide.

Objective: To determine the relative S(_N)2 reaction rates of various alkyl bromides.

Materials:

  • 15% Sodium iodide (NaI) in acetone solution

  • Alkyl bromides to be tested (e.g., benzyl bromide, allyl bromide, ethyl bromide, sec-butyl bromide, tert-butyl bromide)

  • Dry test tubes

  • Pipettes

  • Stopwatch

Procedure:

  • Label a series of clean, dry test tubes for each alkyl bromide to be tested.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • To each test tube, add 2-3 drops of the corresponding alkyl bromide and start the stopwatch immediately.

  • Stopper and shake the tubes to mix the contents thoroughly.

  • Observe the test tubes for the formation of a sodium bromide precipitate. Sodium bromide is insoluble in acetone, while sodium iodide is soluble.

  • Record the time it takes for a precipitate to appear in each test tube. A faster precipitation time indicates a higher S(_N)2 reactivity.[5][6]

Protocol 3: Free-Radical Bromination of an Alkylaromatic Compound (Toluene)

This protocol describes the selective bromination of the benzylic position of toluene.

Objective: To perform the free-radical bromination of toluene at the benzylic position.

Materials:

  • Toluene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl(_4)) (Caution: Toxic and carcinogenic, handle in a fume hood)

  • AIBN (Azobisisobutyronitrile) or benzoyl peroxide (radical initiator)

  • Reflux apparatus

  • Heating mantle

  • UV lamp (optional, can initiate the reaction)

Procedure:

  • Set up a reflux apparatus in a fume hood.

  • In the round-bottom flask, combine toluene, N-bromosuccinimide, and a catalytic amount of AIBN or benzoyl peroxide in carbon tetrachloride.

  • Heat the mixture to reflux using a heating mantle. The reaction can also be initiated by shining a UV lamp on the reaction flask.

  • The reaction progress can be monitored by observing the consumption of NBS (which is denser than CCl(_4)) and the formation of succinimide (which is less dense and will float).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide by-product.

  • The filtrate contains the product, benzyl bromide. The solvent can be removed by distillation to isolate the product.

Mandatory Visualization

Reaction Pathways for Nucleophilic Substitution

The following diagram illustrates the distinct mechanisms of S(_N)1 and S(_N)2 reactions, highlighting the formation of a carbocation intermediate in the S(_N)1 pathway and the concerted backside attack in the S(_N)2 pathway.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway RX1 R-Br Carbocation R+ (Carbocation) + Br- RX1->Carbocation Slow, Rate-determining Product1 R-Nu Carbocation->Product1 Fast, + Nu- RX2 Nu- + R-Br TransitionState [Nu---R---Br]δ- (Transition State) RX2->TransitionState Concerted Product2 Nu-R + Br- TransitionState->Product2

Caption: S(_N)1 vs. S(_N)2 reaction pathways.

Experimental Workflow for Comparing S(_N)1 Reactivity

This diagram outlines the experimental steps for comparing the S(_N)1 reactivity of different alkyl halides.

G cluster_workflow S_N1 Reactivity Comparison Workflow start Start prep Prepare AgNO3 in Ethanol start->prep add_halide Add Alkyl Halide to separate test tubes prep->add_halide observe Observe for Precipitate (AgBr) add_halide->observe record Record Time of Precipitation observe->record compare Compare Reactivity (Faster ppt = more reactive) record->compare end End compare->end

Caption: Workflow for S(_N)1 reactivity comparison.

Logical Relationship of Factors Affecting Bromine Reactivity

This diagram illustrates the key factors that determine the reactivity of a bromine atom in different chemical positions and the types of reactions they favor.

G cluster_main Factors Influencing Bromine Atom Reactivity cluster_allylic_benzylic Allylic / Benzylic cluster_vinylic_aromatic Vinylic / Aromatic Position Position of Bromine Atom AB_Factors Resonance Stabilization of Intermediate (Carbocation/Radical) Position->AB_Factors VA_Factors sp2 Hybridization Partial Double Bond Character of C-Br Position->VA_Factors AB_Reactions Favors SN1, SN2, and Free Radical Reactions AB_Factors->AB_Reactions VA_Reactions Resistant to SN1/SN2 Favors Electrophilic Aromatic Substitution (Aryl) VA_Factors->VA_Reactions

Caption: Factors determining bromine reactivity.

References

The Strategic Utility of 3-bromo-N-methylbenzenesulfonamide in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complex landscape of drug development, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of scaffolds available, benzenesulfonamides have emerged as a privileged structure in medicinal chemistry. This guide provides a comprehensive comparison of 3-bromo-N-methylbenzenesulfonamide as a versatile building block, evaluating its efficacy against alternative halogenated analogues through the lens of experimental data and established synthetic protocols.

The benzenesulfonamide moiety is a cornerstone in the design of a wide array of therapeutic agents, owing to its favorable physicochemical properties and ability to engage in key biological interactions. The introduction of a halogen atom, such as bromine, at the meta-position of the benzene ring, as seen in this compound, offers a strategic vector for synthetic diversification, enabling the exploration of chemical space and the optimization of pharmacological activity.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a building block's utility lies in the biological activity of the molecules it helps create. Below, we present a comparative summary of the efficacy of compounds synthesized from this compound and its chloro- and fluoro-analogues, focusing on their application in the development of antiviral agents.

Building BlockDerivativeTargetAssayActivity (EC₅₀)
This compound(Derivative information not publicly available)---
3-Chloro-benzenesulfonamide3-Chloro-N-((cis-3-(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amino)benzenesulfonamideInfluenza A/Weiss/43 (H1N1)Cytopathic Effect (CPE) Assay57 nM[1]
3-Fluoro-benzenesulfonamide3-Fluoro-N-((cis-3-(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amino)benzenesulfonamideInfluenza A/Weiss/43 (H1N1)Cytopathic Effect (CPE) Assay>1000 nM[1]

Note: Data for a directly comparable derivative of this compound was not available in the public domain at the time of this review. The data presented for the chloro and fluoro analogues highlights the significant impact of halogen substitution on antiviral potency.

The data clearly indicates that the nature of the halogen at the 3-position can dramatically influence the biological activity of the final compound. In the context of these anti-influenza agents, the chloro-substituted analogue demonstrated significantly higher potency than its fluoro-counterpart. While direct data for a bromo-derivative is absent, the bromine atom's unique properties—its size, electronegativity, and ability to participate in halogen bonding—suggest that it can offer distinct advantages in molecular recognition and binding affinity.

Synthetic Versatility: Enabling Chemical Exploration

The bromine atom in this compound serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of a wide range of aryl and heteroaryl groups, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Below is a generalized experimental workflow for the derivatization of this compound via a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Combine 3-bromo-N-methyl- benzenesulfonamide, arylboronic acid, and base in a reaction vessel Add_Catalyst Add Palladium Catalyst and Ligand Start->Add_Catalyst Add_Solvent Add Anhydrous Solvent Add_Catalyst->Add_Solvent Degas Degas the reaction mixture Add_Solvent->Degas Heat Heat the mixture (e.g., 80-120 °C) Degas->Heat Monitor Monitor progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup and Extraction Cool->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize the Final Compound Purify->Characterize

A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

General Procedure for the Synthesis of Benzenesulfonamide Derivatives as Anti-Influenza Agents

This protocol is adapted from the synthesis of related anti-influenza compounds and can be applied to this compound.[1]

Step 1: Synthesis of 3-Bromo-N-methylbenzenesulfonyl chloride

Commercially available 3-bromobenzenesulfonic acid is treated with thionyl chloride or a similar chlorinating agent to yield the corresponding sulfonyl chloride. The N-methyl group can be introduced by reacting the sulfonyl chloride with methylamine.

Step 2: Copper-Catalyzed Cross-Coupling

A mixture of the appropriate amine (e.g., cis-3-(5-hydroxy-1,3,3-trimethylcyclohexyl)methylamine), this compound, copper(I) iodide (CuI), L-proline, and potassium carbonate (K₃PO₄) in dimethyl sulfoxide (DMSO) is heated under microwave irradiation at 80-120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Purification

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted N-methylbenzenesulfonamide derivative.

Cytopathic Effect (CPE) Assay for Antiviral Activity

Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated overnight. The cells are then infected with the influenza virus in the presence of varying concentrations of the test compound. After a suitable incubation period, the cell viability is assessed using a colorimetric assay (e.g., MTS assay). The EC₅₀ value, the concentration of the compound that inhibits the viral cytopathic effect by 50%, is then calculated.

Signaling Pathway Context: Inhibition of Viral Entry

The benzenesulfonamide derivatives discussed in this guide act as inhibitors of influenza virus hemagglutinin (HA). HA is a glycoprotein on the surface of the influenza virus that is crucial for viral entry into host cells. It mediates the binding of the virus to sialic acid receptors on the host cell surface and subsequent fusion of the viral and endosomal membranes. By binding to HA, these inhibitors stabilize its pre-fusion conformation, thereby preventing the conformational changes required for membrane fusion and ultimately blocking viral entry.

G Virus Influenza Virus Binding HA binds to Sialic Acid Receptor Virus->Binding Host_Cell Host Cell Endocytosis Endocytosis Host_Cell->Endocytosis Binding->Host_Cell Endosome Endosome Formation Endocytosis->Endosome Fusion HA-mediated Membrane Fusion Endosome->Fusion Release Viral RNA Release into Cytoplasm Fusion->Release Inhibitor Benzenesulfonamide Inhibitor Inhibitor->Block Block->Fusion Inhibits

Mechanism of action for benzenesulfonamide-based influenza hemagglutinin inhibitors.

Conclusion

This compound stands as a valuable and versatile building block in the drug discovery arsenal. Its utility is underscored by the strategic placement of the bromine atom, which not only influences the biological activity of the final compound but also provides a key handle for synthetic diversification through established methodologies like the Suzuki-Miyaura coupling. While direct comparative data for its derivatives is still emerging, the analysis of its halogenated counterparts strongly suggests its potential to contribute to the development of potent therapeutic agents. For researchers aiming to explore novel chemical space and optimize lead compounds, this compound offers a compelling starting point with a high potential for success.

References

Spectroscopic Comparison of 3-bromo-N-methylbenzenesulfonamide with its Ortho and Para Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of a compound's efficacy, safety, and patentability. The bromo-N-methylbenzenesulfonamide isomers, with their subtle structural differences, present a classic analytical challenge. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 3-bromo-N-methylbenzenesulfonamide from its 2-bromo (ortho) and 4-bromo (para) counterparts. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how a multi-technique approach provides definitive structural elucidation.

The Imperative of Isomeric Purity

The placement of the bromine atom on the phenyl ring relative to the N-methylsulfonamide group drastically alters the molecule's electronic and steric properties. These changes can profoundly impact biological activity, receptor binding affinity, and metabolic stability. Consequently, relying on a single data point, such as a melting point, is insufficient for confirmation. A robust analytical package, grounded in fundamental spectroscopic principles, is essential.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical environment of each proton and carbon atom is unique, leading to predictable and interpretable differences in their respective spectra.

The Causality of Chemical Shifts and Splitting Patterns

The key to differentiating the isomers lies in the aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum.[1] The electron-withdrawing nature of both the sulfonamide and bromine substituents deshields the aromatic protons, shifting them downfield. However, the pattern of these signals is dictated by the substitution pattern and the resulting proton-proton spin coupling.

  • 4-bromo-N-methylbenzenesulfonamide (Para): This highly symmetrical molecule produces the simplest spectrum. The protons ortho to the sulfonamide group are chemically equivalent, as are the protons ortho to the bromine. This results in a characteristic A₂B₂ system, which appears as two distinct doublets.[2][3]

  • 2-bromo-N-methylbenzenesulfonamide (Ortho): Lacking any symmetry, all four aromatic protons are chemically distinct. This leads to a complex and crowded multiplet in the aromatic region, often described as an ABCD system, where each proton is split by its neighbors.[3][4]

  • This compound (Meta): Like the ortho isomer, the meta isomer lacks symmetry, resulting in four unique aromatic proton signals. However, the spatial arrangement leads to a more defined pattern than the ortho isomer. We expect to see distinct multiplicities, including a singlet (or a triplet with a very small coupling constant) for the proton between the two substituents, and doublets or doublet of doublets for the other protons.

Comparative ¹H NMR Data (Predicted, 500 MHz, CDCl₃)
Isomer Aromatic Proton Assignments & Predicted Pattern N-Methyl Signal (δ, ppm) NH Signal (δ, ppm)
2-bromo- ~8.05 (dd), ~7.75 (dd), ~7.45 (td), ~7.35 (td) [Complex ABCD Pattern][4]~2.7 (s)~5.1 (s, broad)
3-bromo- Four distinct signals in the ~7.4-8.0 ppm range. Expect one singlet-like signal for H-2, and complex doublets/triplets for H-4, H-5, H-6.~2.7 (s)~5.1 (s, broad)
4-bromo- ~7.8 (d, 2H), ~7.6 (d, 2H) [Symmetrical A₂B₂ Pattern][2]~2.7 (s)~5.1 (s, broad)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the bromo-N-methylbenzenesulfonamide isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]

  • Acquisition (¹H):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform shimming to optimize magnetic field homogeneity.[4]

    • Acquire data using a standard single-pulse experiment. A spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds is typically sufficient.[4]

  • Acquisition (¹³C):

    • Use a standard proton-decoupled pulse program.

    • A spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds are appropriate.[4]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

Workflow for NMR Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Structural Elucidation dissolve Dissolve 5-10 mg in 0.7 mL CDCl₃ transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim B₀ Field insert->shim acquire_H1 Acquire ¹H Spectrum (16 scans) shim->acquire_H1 acquire_C13 Acquire ¹³C{¹H} Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Solvent Residual Peak phase->calibrate analyze Compare Splitting Patterns & Chemical Shifts calibrate->analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints

FT-IR spectroscopy provides valuable information about the functional groups present. While all three isomers will show characteristic absorptions for the N-H, S=O, and C-H bonds, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.[6]

Key Vibrational Modes
  • N-H Stretch: A moderate peak around 3390–3230 cm⁻¹ is expected for the sulfonamide N-H bond.[7]

  • C-H Aromatic Stretch: Signals just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.[6]

  • S=O Stretch: Two strong, characteristic absorptions for the sulfonyl group will appear around 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).[7]

  • C-Br Stretch: This vibration is typically weak and found in the low-frequency region of the spectrum.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of absorptions in the 900-675 cm⁻¹ region is highly diagnostic of the benzene substitution pattern. This is often the most useful IR region for distinguishing these isomers.

Comparative IR Data (Predicted, cm⁻¹)
Vibrational Mode 2-bromo- 3-bromo- 4-bromo-
N-H Stretch ~3350~3350~3350
Aromatic C-H Stretch >3000>3000>3000
S=O Asymmetric Stretch ~1330~1330~1330
S=O Symmetric Stretch ~1160~1160~1160
C-H Out-of-Plane Bending ~750 (strong, characteristic of 1,2-disubstitution)Multiple bands, e.g., ~780, ~680 (characteristic of 1,3-disubstitution)~820 (strong, characteristic of 1,4-disubstitution)

Mass Spectrometry: Confirming Molecular Weight and Isotopic Patterns

Mass spectrometry confirms the molecular formula and can provide structural clues through fragmentation analysis. For these isomers, the primary diagnostic feature is the confirmation of the molecular weight and the characteristic isotopic pattern of bromine.

Expected Observations
  • Molecular Ion (M⁺): All three isomers will exhibit a molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity (the "M" and "M+2" peaks), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For C₇H₈BrNO₂S, the expected m/z values are approximately 249 and 251.

  • Fragmentation: While fragmentation patterns for simple aromatic isomers can be very similar, high-resolution MS/MS experiments might reveal subtle differences in fragment ion abundances.[8] Common fragmentation pathways would involve the loss of SO₂, CH₃, or the bromine atom.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[5]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5][9]

  • Data Acquisition:

    • Infuse the sample solution directly or via LC injection.

    • Acquire data in positive or negative ion mode over a mass range of m/z 50-500.[5]

    • Observe the isotopic pattern of the molecular ion peak.

    • If necessary, perform MS/MS analysis on the molecular ion to induce fragmentation and aid in structural analysis.

Isomeric Structures

G cluster_ortho 2-bromo-N-methylbenzenesulfonamide cluster_meta This compound cluster_para 4-bromo-N-methylbenzenesulfonamide ortho ortho meta meta para para

Caption: Chemical structures of the three isomers.

Conclusion: A Synergistic Approach

While each spectroscopic technique provides valuable data, a definitive and robust identification of this compound against its isomers is best achieved through their combined application. Mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy offers a quick check for functional groups and provides strong clues about the substitution pattern via C-H bending vibrations. However, it is the distinct and predictable splitting patterns in ¹H NMR spectroscopy that provide the most unambiguous evidence for assigning the correct isomeric structure. By integrating these techniques, researchers can ensure the isomeric purity of their compounds, a cornerstone of sound scientific and pharmaceutical development.

References

A Comparative Guide to the Purity Assessment of Synthesized 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that can significantly influence experimental outcomes, from reaction yields to biological activity. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 3-bromo-N-methylbenzenesulfonamide, presenting supporting experimental data and detailed protocols.

The synthesis of this compound can result in various impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. Accurate and reliable purity assessment is therefore essential. The most common and effective analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique depends on the specific information required, the nature of the expected impurities, and the desired level of sensitivity and accuracy. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity assessment of this compound.

Analytical Technique Principle Information Obtained Sensitivity Quantitation Capability Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Retention time, peak area, percent purity.[1]High (ng to µg/mL).[1]Excellent, high precision and accuracy.[1]Robust, reproducible, and suitable for routine quality control.[1]Requires a reference standard for accurate quantification; potential for co-elution of impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection.Retention time, mass-to-charge ratio (m/z) for identification, peak area for quantification.Very High (pg to ng/mL).Good, especially for volatile and semi-volatile impurities.Excellent for identifying and quantifying volatile impurities and residual solvents.[2]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Chemical shift, signal intensity, coupling constants, providing structural information and quantitative data.Moderate.Excellent for quantitative NMR (qNMR) without a specific reference standard of the analyte.[4]Provides structural confirmation of the main compound and impurities; can determine absolute purity.[2]Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.[4]
Experimental Data

The following tables present illustrative data from the analysis of a synthesized batch of this compound compared to a commercially available reference standard (≥98% purity).

Table 1: HPLC Purity Analysis

Sample Retention Time (min) Peak Area (%) Purity (%)
Synthesized this compound5.299.299.2%
Impurity 13.80.5-
Impurity 24.50.3-
Reference Standard5.2>98.0≥98.0%

Table 2: GC-MS Analysis of Residual Solvents

Solvent Retention Time (min) Concentration (ppm)
Dichloromethane2.1150
Toluene4.350

Table 3: ¹H NMR Purity Assessment (qNMR)

Sample Characteristic Signal (ppm) Integral Value Calculated Purity (%)
Synthesized this compound7.8 (doublet)1.0099.5%
Internal Standard (Maleic Anhydride)7.1 (singlet)2.00-

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound and the reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity by dividing the peak area of the main component by the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized compound into a 2 mL vial. Add 1 mL of a suitable solvent (e.g., methanol) and vortex to dissolve.

  • GC-MS Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with a known library. Quantify using an external or internal standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Spectroscopy Conditions:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Nucleus: ¹H.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

    • Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard

    • Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

Visualizations

Experimental Workflow for Purity Assessment

A Synthesized This compound B HPLC Analysis A->B C GC-MS Analysis A->C D NMR Analysis A->D E Purity > 99%? B->E F Residual Solvents < 200 ppm? C->F G Structure Confirmed? D->G E->F Yes H Compound Meets Purity Specs E->H No F->G Yes F->H No G->H Yes G->H No

Caption: Workflow for the comprehensive purity assessment of the synthesized compound.

Logical Framework for Method Selection

A Purity Assessment Goal B Routine Quality Control (Known Impurities) A->B C Identification of Volatile Impurities A->C D Absolute Purity & Structural Confirmation A->D E HPLC B->E F GC-MS C->F G qNMR D->G

Caption: Decision tree for selecting the appropriate analytical method.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of 3-bromo-N-methylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is essential to use appropriate Personal Protective Equipment (PPE) to prevent exposure.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shieldsTo prevent eye contact with dust or splashes.[1][4]
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile)Inspect gloves before use. Double gloving is recommended for handling hazardous drugs.[4][5][6]
Body Protection Protective disposable gown or lab coat with long sleeves and tight-fitting cuffsShould be low-permeability and lint-free to prevent skin contact.[4][6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A suitable respirator may be required if dust is generated.[1][4]To minimize the risk of inhaling dust or vapors.[1][4]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination when working with this compound.

General Handling Protocol:

  • Preparation: Before handling, ensure the designated work area, such as a chemical fume hood, is clean and operational.[4] Confirm that an eye-wash station and safety shower are readily accessible.[4]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[1][4] Do not breathe in dust, fumes, or vapors.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands and any exposed skin thoroughly after handling is complete.[1][4]

  • Post-Handling: Properly remove and dispose of gloves and any other disposable PPE.[4] Clean the work surface according to laboratory procedures.

Storage Protocol:

  • Keep the container tightly sealed.[1][4]

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Protect from direct sunlight and sources of ignition.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Disposal Protocol:

  • Collection: Collect waste in a suitable, closed container that is properly labeled.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Verify Fume Hood Operation B Confirm Access to Eyewash/Safety Shower A->B C Don Appropriate PPE B->C D Weigh/Handle Chemical in Fume Hood C->D E Perform Experiment D->E F Wash Hands and Exposed Skin E->F G Dispose of Contaminated Waste in Labeled Container F->G H Clean Work Area G->H I Doff PPE H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.